4-(N,N-Dimethylsulfamoyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGXBSXXJTVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657141 | |
| Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-59-7 | |
| Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Abstract
This guide provides an in-depth technical overview of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, a specialized arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic and purification strategies, and detail its principal application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, this document contextualizes its relevance in modern drug discovery programs, outlines essential analytical characterization techniques, and provides critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this versatile reagent with confidence and precision.
The Context: Arylboronic Acids in Modern Synthesis
The development of carbon-carbon bond-forming reactions has revolutionized the construction of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry.[1] This reaction's power lies in its ability to forge C-C bonds with high efficiency and functional group tolerance under relatively mild conditions. The organoboron component, typically an arylboronic acid, is a critical partner in this transformation. Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents, making them highly valuable in both academic and industrial settings.[2][3] this compound emerges from this class as a particularly useful reagent, combining the reactivity of the boronic acid moiety with the unique electronic and steric properties of the N,N-dimethylsulfamoyl group.
Physicochemical Properties and Structure
This compound is a white to off-white solid at room temperature.[4] Its identity and core properties are summarized below. The presence of the sulfonamide group imparts specific electronic characteristics to the phenyl ring, influencing its reactivity in cross-coupling reactions, while the boronic acid function serves as the reactive handle for transmetalation to the palladium catalyst.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 486422-59-7 | [5] |
| Molecular Formula | C₈H₁₂BNO₄S | [4] |
| Molecular Weight | 229.06 g/mol | [4] |
| Physical Form | Solid | [4] |
| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [4] |
| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [4] |
Diagram 1: Chemical Structure
The molecular structure features a phenyl ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and an N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂], respectively.
Caption: 2D structure of this compound.
Synthesis and Purification Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis. This approach is highly effective for preparing this compound from its corresponding aryl bromide.
Expertise & Causality:
The choice of n-Butyllithium (n-BuLi) is critical for the initial halogen-metal exchange, as it is a strong enough base to deprotonate the aryl bromide efficiently at low temperatures. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the electrophilic sulfur of the sulfonamide group. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkyated borate complexes. Acidic workup is required to hydrolyze the boronate ester intermediate to the final boronic acid.
Step-by-Step Synthesis Workflow:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. The addition is often exothermic, so maintain strict temperature control. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.
-
Hydrolysis (Workup): Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) at 0 °C until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds containing a sulfonamide moiety.[6]
Mechanism Overview:
The catalytic cycle is a well-established sequence of three main steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a di-aryl palladium(II) species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful formation of the biaryl product confirms the activity of the catalyst, the purity of the reagents, and the appropriateness of the reaction conditions.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or Ethanol/H₂O) is commonly used.[7][8] The base's solubility and the reaction's temperature requirements guide the solvent choice.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[9] Beyond this, arylboronic acids are indispensable building blocks for creating libraries of novel compounds for screening.
The 4-(N,N-dimethylsulfamoyl) substituent is particularly valuable in drug design:
-
Hydrogen Bond Acceptor: The sulfonyl oxygens are strong hydrogen bond acceptors, enabling specific interactions with biological targets like enzyme active sites.
-
Improved Physicochemical Properties: This group can enhance aqueous solubility and modulate lipophilicity (logP), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic degradation, which can improve the half-life of a potential drug.
By incorporating this specific boronic acid into a molecular scaffold via Suzuki coupling, medicinal chemists can systematically probe structure-activity relationships (SAR) and optimize lead compounds for improved potency and drug-like properties.[10]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the ~7.5-8.2 ppm region), a singlet for the two N-methyl groups (~2.7 ppm), and a broad singlet for the acidic -B(OH)₂ protons, which may be exchangeable with D₂O.
-
¹³C NMR: Will display signals for the four distinct aromatic carbons and the N-methyl carbons.
-
¹¹B NMR: This is a highly diagnostic technique for boronic acids.[11] A signal in the range of 28-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹).
Safety, Handling, and Storage
Proper handling is imperative for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS) for arylboronic acids.[4][12][13]
Table 2: GHS Hazard and Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[14]H319: Causes serious eye irritation.[14] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Use in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reagent integrity. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its robust performance in the Suzuki-Miyaura coupling, combined with the desirable properties of the sulfonamide group, makes it a strategic choice for constructing complex molecules with tailored functions. By understanding its properties, synthesis, and application with the scientific causality detailed in this guide, researchers can effectively leverage this building block to advance their scientific objectives, from fundamental organic synthesis to the development of next-generation therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. nbinno.com [nbinno.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions have cemented their role in the rapid assembly of complex molecular architectures. Among these, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a reagent of increasing importance. Characterized by the presence of a boronic acid group and an electron-withdrawing N,N-dimethylsulfamoyl moiety, this compound offers unique reactivity and functionality. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its structure, properties, a robust synthesis protocol, and its critical applications, with a focus on the Suzuki-Miyaura coupling and its potential in pharmaceutical research.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic compound. The boronic acid group [-B(OH)₂] is the reactive center for cross-coupling reactions, while the N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂] at the para position significantly influences the electronic properties of the phenyl ring. This electron-withdrawing group modulates the reactivity of the boronic acid and provides a potential site for hydrogen bonding, which can be exploited in drug design and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 486422-59-7 | [1][2] |
| Molecular Formula | C₈H₁₂BNO₄S | [3][4] |
| Molecular Weight | 229.06 g/mol | [3][4] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | Approximately 160-165 °C | [1] |
| Solubility | Soluble in many organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. | [1] |
| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [3] |
| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [3][5] |
Synthesis Protocol
The synthesis of arylboronic acids is a well-established field. A common and reliable strategy involves the lithiation of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides a clean and generally high-yielding route to the desired product.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol describes a representative synthesis starting from 4-bromo-N,N-dimethylbenzenesulfonamide.
Step 1: Preparation of Starting Material (If not commercially available) 4-bromo-N,N-dimethylbenzenesulfonamide can be synthesized from 4-bromobenzenesulfonyl chloride and dimethylamine.
Step 2: Lithiation and Borylation
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The entire reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
-
Dissolution: Dissolve 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The choice of an anhydrous ether-based solvent like THF is critical as it is non-protic and effectively solvates the organolithium species.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction, prevent side reactions such as solvent deprotonation, and ensure the stability of the resulting aryllithium species.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, generating the aryllithium intermediate. A slight excess ensures complete conversion of the starting material.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. This allows the lithium-halogen exchange to proceed to completion.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.2 equivalents) dropwise, again keeping the temperature below -70 °C. The borate ester acts as the electrophilic boron source. The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom. Using a slight excess of the borate ester helps to drive the reaction to completion.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the complete formation of the boronate ester intermediate.
Step 3: Hydrolysis and Work-up
-
Quenching: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl). This step is highly exothermic and must be performed with caution. The acid serves two purposes: it neutralizes any remaining organolithium or alkoxide species and hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The product will partition into the organic layer.
-
Washing: Wash the combined organic layers with water and then with brine. This removes any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ether/hexane mixture) to yield pure this compound.
Key Applications in Chemical Synthesis
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl systems.[6][7][8]
Mechanism and Role of Substituents: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the N,N-dimethylsulfamoyl group can increase the rate of the transmetalation step—often the rate-limiting step—by making the boronic acid more electrophilic and facilitating the transfer of the aryl group from boron to palladium.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). The choice of base is crucial for activating the boronic acid.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water or toluene/ethanol/water. The presence of water is often beneficial for the efficiency of the reaction.
-
Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) and seal it.
-
Heating: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the resulting biaryl product using column chromatography on silica gel.
Relevance in Medicinal Chemistry and Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry.[9] this compound serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, such as benzimidazole-based anticancer drugs.[1]
The broader family of phenylboronic acid (PBA) derivatives has been extensively explored for several advanced biomedical applications:
-
Tumor Targeting: PBA moieties can form reversible covalent bonds with diols. This property is exploited for targeting sialic acid residues, which are often overexpressed on the surface of cancer cells, enabling selective drug delivery.[10][11]
-
Stimuli-Responsive Drug Delivery: The boronic ester bond is sensitive to pH and the presence of sugars like glucose. This has led to the development of "smart" drug delivery systems that release their therapeutic payload in response to specific biological cues, such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.[12][13][14]
-
Enzyme Inhibition: The boron atom can act as a transition-state analog, making boronic acid derivatives potent inhibitors of certain enzymes, particularly serine proteases. The FDA-approved drug Bortezomib (Velcade®), a boronic acid peptide, is a prime example.[9]
The N,N-dimethylsulfamoyl group in the title compound can further enhance its utility by acting as a bioisostere for other functional groups and by participating in crucial hydrogen-bonding interactions with biological targets.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes skin and serious eye irritation.[3][15][16] It is associated with the GHS07 pictogram and a "Warning" signal word.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[1][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid generating dust and direct contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[2][16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as boronic acids can slowly dehydrate to form cyclic boroxine anhydrides.[2][16]
Conclusion
This compound is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its predictable reactivity in Suzuki-Miyaura coupling, modulated by the electron-withdrawing sulfamoyl group, allows for the efficient synthesis of a wide array of biaryl compounds. Furthermore, its structural features present significant opportunities for the development of targeted therapies and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in research and development.
References
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- 2. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid (CAS 486422-59-7) for Drug Discovery Professionals
Introduction: The Strategic Importance of Boronic Acids in Modern Medicinal Chemistry
The landscape of drug discovery has been significantly shaped by the strategic incorporation of unique chemical motifs that impart desirable pharmacological properties. Among these, the boronic acid functional group has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. Its ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes, offers a distinct advantage in achieving high potency and selectivity.[1][2][3] The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma, underscoring the clinical translatability of this chemical class.[2][4]
This guide provides a comprehensive technical overview of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (CAS 486422-59-7), a key building block in the synthesis of advanced kinase inhibitors. We will delve into its synthesis, physicochemical properties, and its critical role in the development of targeted cancer therapeutics, with a particular focus on its application in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. This compound is a white to light yellow solid with the molecular formula C₈H₁₂BNO₄S and a molecular weight of 229.06 g/mol .[5][6]
| Property | Value | Reference(s) |
| CAS Number | 486422-59-7 | [5][6] |
| IUPAC Name | [4-(dimethylsulfamoyl)phenyl]boronic acid | [5] |
| Molecular Formula | C₈H₁₂BNO₄S | [5][6] |
| Molecular Weight | 229.06 g/mol | [5] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 140-144 °C | [6] |
| Boiling Point | 410.0 ± 55.0 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. | [7] |
Synthesis of this compound: A Self-Validating Protocol
The reliable synthesis of this compound is crucial for its application in multi-step drug synthesis. A common and efficient method involves a bromo-lithium exchange reaction from the readily available precursor, 4-bromo-N,N-dimethylbenzenesulfonamide.[8] This protocol is designed to be self-validating, with clear steps and expected outcomes.
Experimental Protocol: Synthesis via Bromo-Lithium Exchange
This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.[8][9]
Materials:
-
4-bromo-N,N-dimethylbenzenesulfonamide
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) in a mixture of anhydrous THF and anhydrous toluene (4:1 v/v).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Borate: To the cooled solution, slowly add triisopropyl borate (1.2 eq).
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via a syringe. The addition should be controlled to keep the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Slowly quench the reaction by adding aqueous HCl (1M) while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive with water and oxygen.
-
Low Temperature (-78 °C): The bromo-lithium exchange and subsequent reaction with the borate ester are highly exothermic and need to be performed at low temperatures to prevent side reactions and ensure selectivity.
-
One-Pot Procedure: The addition of the borate ester before the organolithium reagent in a "one-pot" fashion can improve yields by immediately trapping the generated aryllithium species.[8]
Application in Drug Development: A Key Building Block for PI3Kβ Inhibitors
This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[10][11] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][12]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K family of lipid kinases plays a central role in this pathway. Upon activation by growth factor receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[4][13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[12] Loss of PTEN function, a common event in cancer, leads to hyperactivation of the PI3K pathway.[10]
Case Study: Synthesis of the PI3Kβ Inhibitor GSK2636771
A compelling application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the PI3Kβ isoform.[10][11] Tumors with a loss of the PTEN suppressor are often highly dependent on PI3Kβ signaling, making it an attractive therapeutic target.[10] The synthesis of GSK2636771 and related compounds frequently employs a Suzuki-Miyaura cross-coupling reaction to introduce the sulfonamide-containing phenyl group.[14][15]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on standard procedures for Suzuki-Miyaura reactions used in the synthesis of complex pharmaceutical intermediates.[14][15]
Materials:
-
Appropriate aryl halide (e.g., a substituted bromo-benzimidazole core)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion: A Versatile Tool for Targeted Drug Discovery
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with potent biological activity. The sulfonamide moiety can contribute to improved physicochemical properties and target engagement. As demonstrated by its application in the synthesis of PI3Kβ inhibitors, this compound plays a crucial role in the development of targeted therapies for cancers with specific genetic alterations, such as PTEN loss. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. americanelements.com [americanelements.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. cusabio.com [cusabio.com]
- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
A Technical Guide to 4-[(Dimethylamino)sulfonyl]phenylboronic Acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Among these, 4-[(Dimethylamino)sulfonyl]phenylboronic acid has emerged as a compound of significant interest. Its unique electronic properties, stemming from the electron-withdrawing dimethylamino)sulfonyl group, modulate the reactivity of the boronic acid moiety, offering distinct advantages in synthesis and biological applications.[3]
This technical guide provides an in-depth exploration of 4-[(Dimethylamino)sulfonyl]phenylboronic acid, covering its fundamental physicochemical properties, its critical role in synthetic chemistry, and detailed protocols for its application. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and materials science, facilitating the effective utilization of this valuable reagent. Boron-containing compounds, particularly boronic acids, have seen a surge in interest following the FDA approval of drugs like Bortezomib (Velcade®), which has underscored their therapeutic potential.[4][5]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its successful application in research and development. 4-[(Dimethylamino)sulfonyl]phenylboronic acid is a white to light yellow solid, soluble in many organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile.[6] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H12BNO4S | [6] |
| Molecular Weight (Molar Mass) | 229.06 g/mol | [6] |
| CAS Number | 486422-59-7 | [6] |
| Melting Point | 140-144 °C | [6] |
| Boiling Point (Predicted) | 410.0 ± 55.0 °C | [6] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 7.39 ± 0.10 | [6] |
These properties are crucial for designing reaction conditions, developing analytical methods, and understanding the compound's behavior in biological systems.
Synthesis and Mechanism
General Synthesis Route
The preparation of 4-[(Dimethylamino)sulfonyl]phenylboronic acid typically involves a bromo-lithium exchange reaction.[3] The synthesis starts from a readily available brominated precursor, which is converted to the corresponding boronic acid.
A common synthetic pathway is as follows:
-
Reaction of 4-bromobenzenesulfonyl chloride with dimethylamine to form N,N-dimethyl-4-bromobenzenesulfonamide.
-
This intermediate then undergoes a lithium-halogen exchange at low temperatures (e.g., -78°C) using an organolithium reagent like n-butyllithium.
-
The resulting aryllithium species is trapped with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.
-
Finally, acidic workup hydrolyzes the boronate ester to yield the desired 4-[(Dimethylamino)sulfonyl]phenylboronic acid.[3]
Figure 1: General synthetic workflow for 4-[(dimethylamino)sulfonyl]phenylboronic acid.
Applications in Drug Discovery and Organic Synthesis
The unique structure of 4-[(Dimethylamino)sulfonyl]phenylboronic acid makes it a valuable reagent in several areas, most notably in the synthesis of pharmaceutical intermediates and as a ligand in catalysis.[6]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The electron-withdrawing sulfonyl group can influence the reaction kinetics and yields, often requiring fine-tuning of catalytic systems.[8] This reaction is a cornerstone of modern drug synthesis, enabling the construction of complex biaryl structures found in many active pharmaceutical ingredients (APIs).[1]
Boronate Affinity Chromatography
The boronic acid moiety can reversibly form cyclic esters with cis-diols. This property is the basis of boronate affinity chromatography, a technique used for the separation and purification of diol-containing biomolecules like glycoproteins, nucleotides, and catechols.[3] The electron-withdrawing nature of the sulfonyl group in 4-[(dimethylamino)sulfonyl]phenylboronic acid lowers the pKa of the boronic acid, allowing for effective binding of cis-diols at or near physiological pH, which is a significant advantage over unsubstituted phenylboronic acid.[3]
Use as a Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various therapeutic agents, including benzimidazole anticancer drugs.[6] Its ability to participate in robust C-C bond formation makes it a key building block for creating complex molecular scaffolds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4-[(dimethylamino)sulfonyl]phenylboronic acid.
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of 4-[(dimethylamino)sulfonyl]phenylboronic acid with an aryl bromide.
Materials:
-
4-[(Dimethylamino)sulfonyl]phenylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq.), 4-[(dimethylamino)sulfonyl]phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to obtain the pure biaryl product.[9]
-
Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-[(dimethylamino)sulfonyl]phenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid direct contact with skin and eyes.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
First Aid:
It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.[10][11][12]
Conclusion
4-[(Dimethylamino)sulfonyl]phenylboronic acid is a highly functionalized and valuable reagent for the modern chemist. Its well-defined physicochemical properties, coupled with its utility in robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, make it an important tool in the synthesis of complex molecules for drug discovery and materials science. The electron-withdrawing sulfonyl group provides unique reactivity that can be leveraged for specific synthetic challenges, particularly in creating novel pharmaceutical intermediates. By following established protocols and adhering to safety guidelines, researchers can effectively harness the potential of this versatile compound.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-(ジメチルアミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: A Comprehensive Technical Guide
Introduction
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] The presence of the N,N-dimethylsulfamoyl group imparts specific electronic and steric properties, influencing the reactivity and physicochemical characteristics of molecules incorporating this moiety. This guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering a detailed, step-by-step protocol for its preparation, alongside a discussion of alternative routes and critical experimental considerations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, purification, and application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂BNO₄S | [3] |
| Molecular Weight | 229.06 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 486422-59-7 | [3] |
Primary Synthesis Pathway: A Two-Step Approach
The most common and reliable method for the synthesis of this compound involves a two-step sequence, commencing with the preparation of the key intermediate, N,N-dimethyl-4-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of N,N-Dimethyl-4-bromobenzenesulfonamide
The initial step involves the reaction of commercially available 4-bromobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl group.
Reaction Mechanism:
Caption: Nucleophilic substitution for N,N-Dimethyl-4-bromobenzenesulfonamide synthesis.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled in an ice bath to 0 °C.
-
Addition of Sulfonyl Chloride: A solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, 1M hydrochloric acid (to remove excess dimethylamine), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N,N-dimethyl-4-bromobenzenesulfonamide as a solid.
Step 2: Lithiation-Borylation of N,N-Dimethyl-4-bromobenzenesulfonamide
The second and final step is the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.[4]
Reaction Mechanism:
Caption: Lithiation-borylation pathway to the target boronic acid.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N,N-dimethyl-4-bromobenzenesulfonamide (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated intermediate is typically rapid at this temperature.
-
Borylation: After stirring for an additional 30 minutes at -78 °C, triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to induce crystallization.[5][6] The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Alternative Synthesis Pathway: Pinacol Ester Intermediate
An alternative and often preferred route, especially for purification and stability, involves the formation of the pinacol ester of the boronic acid, which is then deprotected in a final step.
Step 2a: Synthesis of this compound pinacol ester
Instead of quenching the boronate complex with an aqueous acid, it is reacted with pinacol.
Experimental Protocol Modification:
Following the borylation step with triisopropyl borate, pinacol (1.5 equivalents) is added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred overnight. The work-up is similar to the previous method. The resulting pinacol ester is generally more stable and easier to purify by column chromatography on silica gel.[7]
Step 2b: Deprotection of the Pinacol Ester
The pinacol protecting group can be removed under various conditions to yield the free boronic acid.
Experimental Protocol:
A common method for deprotection involves transesterification with a diol that forms a more stable complex, followed by hydrolysis.[8][9]
-
Transesterification: The pinacol ester is dissolved in a suitable solvent, and an excess of a diol like diethanolamine is added. The reaction is stirred at room temperature.
-
Hydrolysis: The resulting diethanolamine-boronate complex is then hydrolyzed using an aqueous acid to afford the free boronic acid.
Alternatively, acidic hydrolysis can be employed directly, though this may require more forcing conditions.[10]
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: The melting point of the purified solid can be compared to literature values as an indicator of purity.
Safety and Handling
The synthesis of this compound involves the use of hazardous reagents that require careful handling.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[11] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[10]
-
Triisopropyl Borate: This reagent is flammable and should be handled in a well-ventilated fume hood.[12]
-
Solvents: Anhydrous solvents are critical for the success of the lithiation-borylation step. Solvents should be properly dried before use.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving lithiation-borylation of N,N-dimethyl-4-bromobenzenesulfonamide is a robust and efficient method. The alternative route via the pinacol ester offers advantages in terms of stability and purification. Careful attention to experimental conditions, particularly the use of anhydrous solvents and the safe handling of pyrophoric reagents, is paramount for a successful synthesis. This guide provides the necessary details for researchers to confidently prepare this valuable synthetic building block.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. ftp.orgsyn.org [ftp.orgsyn.org]
The Alchemist's Compass: A Technical Guide to the Safe Handling of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern medicinal chemistry and drug development, arylboronic acids stand as indispensable reagents, pivotal in the construction of complex molecular architectures. Among these, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid has emerged as a valuable building block. However, its utility is intrinsically linked to a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to provide a dynamic and logical framework for the safe and effective handling of this compound. Herein, we delve into the causality behind experimental choices, grounding every recommendation in authoritative scientific principles to ensure a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: A Proactive Stance
Before the first crystal of this compound is weighed, a comprehensive understanding of its potential hazards is paramount. This proactive approach to safety forms the bedrock of a secure research environment.
GHS Classification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]
The GHS pictogram associated with this classification is the exclamation mark (GHS07) .[1]
While specific toxicological data for this compound is limited, the broader class of arylboronic acids has been the subject of study. It is crucial to recognize that some arylboronic acids have been found to be weakly mutagenic in microbial assays.[2] The proposed mechanism for this mutagenicity involves the oxygen-mediated oxidation of the boron compounds to generate organic radicals. Therefore, minimizing exposure is a critical aspect of its handling.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BNO₄S | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 410 °C at 760 mmHg | [3] |
| Density | 1.37 g/cm³ | [3] |
| Flash Point | 201.7 °C | [3] |
| Storage Class | 11 - Combustible Solids | [1] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The core principle of laboratory safety is the implementation of a multi-layered defense system, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, particularly when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any airborne particles and to contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn when there is a risk of splashing. | To protect the eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect the skin from accidental spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required. | To prevent inhalation of the powdered compound. |
Safe Handling and Storage: Procedural Discipline
The safe handling of this compound requires a disciplined and methodical approach. The following protocols are designed to minimize risk at every stage of the experimental workflow.
Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Transport the container to a designated area within a chemical fume hood for unpacking.
-
Carefully open the outer packaging and inspect the primary container.
-
Verify that the label on the container matches the product ordered.
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials.[4]
Weighing and Transfer of Solid Compound
Due to its fine, powdered nature, the weighing and transfer of this compound requires particular care to avoid generating dust.
Caption: Workflow for weighing and transferring solid this compound.
Preparation of Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Procedure:
-
In a chemical fume hood, add the desired volume of solvent to a clean, dry flask equipped with a magnetic stir bar.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
If necessary, gently warm the mixture to facilitate dissolution. Avoid excessive heat.
-
Once dissolved, the solution is ready for use.
-
Storage Conditions
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
Stability and Reactivity: Understanding the Chemical Landscape
A nuanced understanding of the stability and reactivity of this compound is crucial for both safety and experimental success.
Protodeboronation: A Key Decomposition Pathway
Arylboronic acids are susceptible to protodeboronation, a reaction that cleaves the carbon-boron bond and replaces it with a carbon-hydrogen bond. This process is highly dependent on pH.[5] While the trigonal form of the boronic acid is predominant at acidic to neutral pH, the equilibrium shifts towards the more reactive tetrahedral boronate anion at higher pH.[5] This increased reactivity of the boronate anion can lead to accelerated protodeboronation.[5]
Caption: pH-dependent equilibrium and decomposition of arylboronic acids.
Reactivity of the N,N-Dimethylsulfamoyl Group
The N,N-dimethylsulfamoyl group is generally stable. However, the chlorine atom in the related dimethylsulfamoyl chloride is susceptible to nucleophilic attack.[6] While the boronic acid moiety is the primary site of reactivity in many applications, the potential for reactions involving the sulfamoyl group under specific conditions should not be disregarded. Kinetic studies have shown that the dimethylsulfamoyl group can influence reactivity at the sulfur center.[6]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations.
General Principles
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Segregate waste streams to avoid mixing incompatible chemicals.
Disposal Protocol
Caption: Waste disposal workflow for this compound.
For sulfonated aromatic compounds, biodegradation can be challenging, and some breakdown products may be toxic.[7] Therefore, incineration at a licensed facility is often the preferred method of disposal for such compounds.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the underlying principles of its reactivity, stability, and toxicology, and by diligently applying the handling protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable reagent. This commitment to scientific integrity and safety is the true hallmark of excellence in the laboratory.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. americanelements.com [americanelements.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Sourcing, Specifications, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of Boronic Acids in Medicinal Chemistry
The incorporation of boron into organic molecules has become a cornerstone of modern medicinal chemistry, enabling the synthesis of complex architectures and providing unique pharmacodynamic properties. Boronic acids, in particular, serve as indispensable reagents in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds with high efficiency and functional group tolerance, making it a workhorse in the construction of biaryl and heteroaryl scaffolds prevalent in many approved drugs.[1][2] The unique electronic nature of the boron atom, with its empty p-orbital, allows it to act as a weak Lewis acid, forming a stable tetrahedral complex with nucleophiles, a key step in its biological activity and synthetic utility.[3] Several boron-containing drugs have reached the market, including the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam, highlighting the therapeutic potential of this class of compounds.[1][2]
This guide focuses on a specific, functionally rich building block: 4-(N,N-Dimethylsulfamoyl)phenylboronic acid . The presence of the N,N-dimethylsulfamoyl group imparts distinct electronic and steric properties, offering medicinal chemists a valuable tool for modulating polarity, solubility, and metabolic stability while providing a vector for hydrogen bonding interactions with biological targets. This document serves as a comprehensive technical resource for researchers, providing critical information on its commercial availability, supplier specifications, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its successful application in synthesis. This compound is a solid at room temperature, possessing the key structural features necessary for its role as a coupling partner.
| Property | Value | Source |
| CAS Number | 486422-59-7 | [4][5][6] |
| Molecular Formula | C₈H₁₂BNO₄S | [5][7] |
| Molecular Weight | 229.06 g/mol | [6][7] |
| Appearance | Solid | [7] |
| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [7] |
Note: Physical properties such as melting point and purity can vary by supplier and batch. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA).
Commercial Availability and Sourcing
This compound is available from several fine chemical suppliers catering to the research and development market. Availability typically ranges from milligram to gram quantities, with options for bulk and custom synthesis for process scale-up.[5] When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., NMR, LC-MS), and lead times.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Not specified; sold as part of an early discovery collection. Buyer assumes responsibility for purity confirmation. | 50 mg | Product is sold "as-is" without extensive analytical data provided.[7] |
| American Elements | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Research and bulk quantities | Offers custom specifications and various grades (Reagent, Pharmaceutical, etc.).[5] |
| BLD Pharm | Not specified | Varies | Listed as a research-use-only chemical.[4] |
| AbacipharmTech | >96% | 100 mg+ | Provides pricing for specific quantities on their website.[8] |
| HDH Pharma Inc. | >95% | 1 g+ | Marketed as a "Protein Degrader Building Block".[6] |
Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide/triflate, providing a direct route to complex biaryl structures.
The N,N-dimethylsulfamoyl group is generally stable under typical Suzuki conditions and its electron-withdrawing nature can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and catalysts.[9][10]
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical decision-making and experimental workflow for executing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A logical workflow for a Suzuki-Miyaura coupling experiment.
Field-Proven Experimental Protocol: Synthesis of a Biaryl Sulfonamide
This protocol describes a representative Suzuki-Miyaura coupling using this compound and a generic aryl bromide.
Objective: To synthesize 4'-(N,N-Dimethylsulfamoyl)-[1,1'-biphenyl]-4-carbonitrile via palladium-catalyzed cross-coupling.
Materials:
-
4-Bromobenzonitrile (Aryl Halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
1,4-Dioxane, anhydrous (Solvent)
-
Deionized Water (Solvent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), this compound (275 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Causality: Using a slight excess of the boronic acid (1.1-1.5 eq.) helps drive the reaction to completion, compensating for potential homo-coupling or protodeboronation side reactions. The base is crucial for the transmetalation step of the catalytic cycle.[9]
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Causality: Pd(0) is the active catalytic species. A loading of 1-5 mol% is typical for optimizing yield and minimizing cost and residual palladium in the final product.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic solvent system is highly effective; dioxane solubilizes the organic reagents, while water solubilizes the inorganic base.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes Transmetalation , where the organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. Finally, Reductive Elimination occurs, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst to continue the cycle.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery and organic synthesis. Its utility, primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks. By understanding its physicochemical properties, sourcing options, and the mechanistic underpinnings of its application, researchers can effectively leverage this reagent to accelerate the development of novel chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Sulfamoyl-Substituted Phenylboronic Acids: Synthesis, Mechanistic Insights, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Enzyme Inhibition
Sulfamoyl-substituted phenylboronic acids represent a burgeoning class of molecules in medicinal chemistry, primarily recognized for their potent and often selective inhibition of various enzymes.[1][2] The unique combination of a phenylboronic acid moiety and a sulfamoyl group imparts distinct physicochemical properties that are advantageous for drug design. The boronic acid group, a bioisostere for carboxylic acids and aldehydes, can form reversible covalent bonds with the active site residues of target enzymes, particularly serine proteases and metalloenzymes.[3] This interaction often mimics the transition state of the enzymatic reaction, leading to potent inhibition.[4]
The sulfamoyl group (-SO₂NH₂) is a key pharmacophore that enhances binding affinity and selectivity, largely through its ability to form hydrogen bonds with the enzyme's active site. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of sulfamoyl-substituted phenylboronic acids, with a particular focus on their role as carbonic anhydrase inhibitors.
Core Synthesis Strategies
The synthesis of sulfamoyl-substituted phenylboronic acids can be approached through several routes. A common strategy involves the introduction of the sulfamoyl group onto a pre-existing phenylboronic acid scaffold or, conversely, the formation of the boronic acid on a sulfamoyl-containing benzene ring.
One prevalent method is the Chan-Lam coupling reaction, which allows for the formation of a carbon-nitrogen bond between a sulfamoyl azide and an arylboronic acid.[5][6] This copper-catalyzed reaction is efficient and proceeds under mild conditions, making it a valuable tool for generating libraries of unsymmetrical N-arylsulfamides.[6] Another approach involves a palladium-catalyzed three-component synthesis where sulfuric chloride acts as the source of the -SO₂- group, coupling with an amine and a boronic acid.[7]
A more direct synthesis can be achieved by reacting a sulfamoyl chloride with an amine to form a sulfonamide, followed by functionalization of the aromatic ring to introduce the boronic acid moiety. For instance, 4-bromobenzenesulfonyl chloride can be reacted with an amine, and the resulting product can then undergo a bromo-lithium exchange followed by reaction with a trialkyl borate to yield the desired phenylboronic acid.[8]
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic workflow for preparing a sulfamoyl-substituted phenylboronic acid, starting from a commercially available substituted bromobenzene.
Caption: General synthetic workflow for sulfamoyl-substituted phenylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic acid
This protocol is adapted from a published procedure for the synthesis of a specific sulfamoyl-substituted phenylboronic acid.[8]
Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide
-
In an ice bath, dissolve 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 ml) in 100 ml of acetonitrile.
-
Slowly add allylamine (10 ml) to the stirred solution.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield a pale yellow solid.
-
Recrystallize the solid from a mixture of ethanol and water to obtain pure N-allyl-4-bromobenzenesulfonamide.
Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
-
Prepare a solution of N-allyl-4-bromobenzenesulfonamide in a 1:4 (v/v) mixture of THF and toluene.
-
Cool the solution to -78°C.
-
Add n-butyllithium dropwise to perform a bromo-lithium exchange.
-
After the exchange is complete, add triisopropyl borate to the reaction mixture.
-
Allow the reaction to proceed, then quench with an acidic aqueous solution.
-
Extract the product with an organic solvent and purify, typically by column chromatography, to yield the final 4-(N-allylsulfamoyl)phenylboronic acid.
Mechanism of Action and Structure-Activity Relationships
The primary mechanism of action for many sulfamoyl-substituted phenylboronic acids is the inhibition of carbonic anhydrases (CAs).[1][2][9] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Boronic acids, in their tetrahedral anionic form, bind to the zinc ion in the active site of CAs, effectively inhibiting their function.[9] The sulfamoyl group plays a crucial role in orienting the molecule within the active site and forming key hydrogen bonds with amino acid residues, thereby enhancing the inhibitory potency and selectivity.
Structure-activity relationship (SAR) studies have revealed several key features that influence the inhibitory activity of these compounds:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact the binding affinity. Electron-withdrawing groups can influence the pKa of the boronic acid, affecting its ability to adopt the active tetrahedral anionic form at physiological pH.
-
The Sulfamoyl Group: The sulfonamide functional group is a critical component for potent inhibition.[11] Modifications to the amine substituent of the sulfonamide can be used to probe interactions with different regions of the enzyme's active site and to modulate physicochemical properties such as solubility.[11]
-
The Boronic Acid Moiety: The boronic acid is essential for binding to the catalytic zinc ion in metalloenzymes like carbonic anhydrase.[2]
Binding Mechanism of a Sulfamoyl-Phenylboronic Acid to Carbonic Anhydrase
The following diagram illustrates the key interactions between a sulfamoyl-substituted phenylboronic acid and the active site of a carbonic anhydrase.
Caption: Inhibitor binding to the carbonic anhydrase active site.
Table 1: Structure-Activity Relationship Data for Selected Sulfamoyl-Substituted Phenylboronic Acid Carbonic Anhydrase Inhibitors
| Compound | R Group on Sulfonamide | Target Isoform | IC₅₀ (nM) | Reference |
| 1 | -H | hCA II | 150 | [9] |
| 2 | -CH₃ | hCA II | 98 | [9] |
| 3 | -CH₂CH=CH₂ | hCA II | 75 | [8] |
| 4 | -Phenyl | hCA II | 45 | [11] |
Note: The IC₅₀ values are illustrative and compiled from various sources for comparison. Actual values may vary depending on assay conditions.
Characterization Techniques
The structural confirmation and purity assessment of synthesized sulfamoyl-substituted phenylboronic acids are crucial. Standard analytical techniques employed for their characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
X-ray Crystallography: When single crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule, which is invaluable for understanding its conformation and for structure-based drug design.[9]
Applications in Drug Development
The ability of sulfamoyl-substituted phenylboronic acids to potently and selectively inhibit enzymes makes them attractive candidates for drug development in various therapeutic areas.
-
Anti-glaucoma Agents: Carbonic anhydrase inhibitors are well-established treatments for glaucoma.[10][12] By reducing the production of aqueous humor in the eye, they lower intraocular pressure. Sulfamoyl-substituted phenylboronic acids offer a promising avenue for developing novel topical anti-glaucoma agents with improved efficacy and side-effect profiles.
-
Anticancer Agents: Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis.[2] Selective inhibitors of these isoforms could serve as novel anticancer therapeutics.
-
Anticonvulsants and Diuretics: The inhibition of carbonic anhydrase in the central nervous system and kidneys, respectively, can lead to anticonvulsant and diuretic effects.[10]
-
Inhibitors of Other Enzymes: Beyond carbonic anhydrases, the sulfamoyl-phenylboronic acid scaffold has been explored for the inhibition of other enzymes, such as chymotrypsin and β-lactamases.[13][14]
Future Directions and Challenges
The field of sulfamoyl-substituted phenylboronic acids is ripe with opportunities for further research and development. Key areas of focus for the future include:
-
Improving Selectivity: Designing inhibitors with high selectivity for specific enzyme isoforms is crucial to minimize off-target effects and improve the therapeutic window.
-
Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful clinical translation.
-
Exploring New Therapeutic Targets: The versatility of the sulfamoyl-phenylboronic acid scaffold suggests that it could be applied to inhibit a broader range of enzymes beyond those currently explored.
Despite their promise, challenges remain, including the potential for off-target toxicities associated with the boronic acid moiety and the need for robust synthetic methods to access a wide diversity of chemical structures. Continued research in these areas will be critical to unlocking the full therapeutic potential of this exciting class of compounds.
References
- 1. A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
- 7. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This guide provides an in-depth examination of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid as a key coupling partner. We will explore the strategic advantages conferred by the N,N-dimethylsulfamoyl moiety, detail the mechanistic nuances of the coupling process, provide robust experimental protocols, and offer field-tested troubleshooting advice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex biaryl sulfonamides.
Introduction: The Strategic Value of the Sulfonamide Moiety
While the Suzuki-Miyaura reaction is broadly applicable, the choice of boronic acid is a critical design element that dictates the properties of the final product. This compound is not merely a reactive partner; it is a strategic building block used to install the N,N-dimethylsulfamoylphenyl group, a valuable pharmacophore in medicinal chemistry.[2]
The sulfonamide group is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and cell permeability. Biaryl structures containing this moiety are prevalent in numerous therapeutic agents, including potent and selective inhibitors of biological targets like the NaV1.7 voltage-gated sodium channel.[2] Therefore, the use of this specific boronic acid is often driven by the goal of synthesizing molecules with enhanced drug-like properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 486422-59-7 | [3][4] |
| Molecular Formula | C₈H₁₂BNO₄S | [3] |
| Molecular Weight | 229.06 g/mol | [3] |
| Appearance | Solid | [3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), GHS07 | [3] |
The Suzuki-Miyaura Reaction: A Conceptual Overview
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species (the boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[1] The overall transformation is highly versatile and tolerates a wide range of functional groups.
Caption: High-level workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Mechanistic Insights: The Role of the Sulfamoyl Group
The reaction proceeds via a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[5] The N,N-dimethylsulfamoyl group plays a significant electronic role. As a potent electron-withdrawing group, it decreases the electron density on the phenylboronic acid ring.
This has two primary consequences:
-
Stability: Electron-deficient arylboronic acids can be more susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh basic conditions.[6]
-
Transmetalation Rate: The transmetalation step, where the aryl group is transferred from boron to palladium, can be slower for electron-deficient boronic acids compared to electron-rich ones.[7] This is a key consideration for reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex.[5]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species [Ar²B(OH)₃]⁻. This species then transfers its aryl group (Ar²) to the palladium center, displacing the halide.[1][8]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[5]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF/Water 95:5)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Method:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for the transmetalation step.[8]
-
-
Inerting the System: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (e.g., Argon).
-
Rationale: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling side products.[5]
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture via syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is critical to remove dissolved oxygen.[9]
-
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Rationale: Higher temperatures are often required to drive the reaction, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[10]
Optimization and Data
The choice of catalyst, base, and solvent can profoundly impact reaction yield and time. Due to the electron-withdrawing nature of the sulfamoyl group, conditions that favor the transmetalation step are often beneficial.
Table of Typical Reaction Conditions:
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Substrates | Notes / Rationale |
| Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | Aryl Bromides, Iodides | A classic, reliable system. Water is often crucial for the transmetalation mechanism. |
| Pd(dppf)Cl₂ (2-3%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-110 | Electron-rich & deficient Aryl Halides | dppf is a robust ligand. K₃PO₄ is a stronger base, often effective for slower transmetalations.[11] |
| XPhos Pd G3 (1-2%) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | Sterically hindered or challenging substrates | Buchwald ligands (like XPhos) are electron-rich and bulky, accelerating both oxidative addition and reductive elimination.[11] |
| Pd(OAc)₂ (5%) + SPhos (10%) | K₃PO₄ (2.0) | DMF/H₂O | 100 | Heteroaryl Chlorides | For less reactive aryl chlorides, more active catalyst systems generated in situ are often required. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and systematic approaches to solving them.
Caption: A troubleshooting workflow for common Suzuki-Miyaura reaction issues.
-
Issue 1: Low or No Conversion of Starting Material.
-
Probable Cause: Inactive catalyst or slow transmetalation. The sulfamoyl group is electron-withdrawing, which can hinder this step.[7]
-
Solution:
-
Ensure reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.
-
Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to promote formation of the reactive boronate species.[11]
-
Increase the reaction temperature in 10 °C increments.
-
Employ a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) which can accelerate the overall catalytic cycle.[11]
-
-
-
Issue 2: Significant Protodeboronation.
-
Probable Cause: The C-B bond is cleaved by a proton source before cross-coupling occurs. This can be exacerbated by high temperatures and strongly basic, aqueous conditions.[6]
-
Solution:
-
Use a milder base, such as potassium fluoride (KF).[8]
-
Reduce the amount of water in the solvent system or switch to an anhydrous solvent system if possible.
-
Lower the reaction temperature.
-
-
-
Issue 3: Catalyst Poisoning.
-
Probable Cause: While the sulfamoyl group (SO₂NMe₂) is generally well-tolerated, other sulfur-containing functional groups like thiols (-SH) or some thioethers can poison palladium catalysts by strong coordination.[12]
-
Solution:
-
If other sulfur groups are present on either coupling partner, consider protecting them prior to the reaction.
-
Increase the catalyst loading.
-
Use specialized, sulfur-tolerant ligands if the issue persists.
-
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic deployment of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of the applications of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's utility as a pivotal building block in organic synthesis and its role as a significant pharmacophore in targeted therapies. We will delve into the causality behind its experimental applications, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.
Introduction: A Versatile Building Block
This compound is an organoboron compound that has garnered significant attention in medicinal chemistry. Its utility stems from the presence of two key functional groups: a boronic acid and an N,N-dimethylsulfonamide moiety. The boronic acid group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] The N,N-dimethylsulfamoylphenyl group, on the other hand, imparts desirable physicochemical and pharmacokinetic properties to drug candidates, establishing it as a valuable pharmacophore.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 486422-59-7 |
| Molecular Formula | C₈H₁₂BNO₄S |
| Molecular Weight | 229.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, DMSO |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[2]
The "Why": Causality in Experimental Choices
The choice of the Suzuki-Miyaura reaction is dictated by its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides. The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and purity.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide. This protocol is a generalized procedure based on established methods and should be optimized for specific substrates.[5][6]
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
The N,N-Dimethylsulfamoylphenyl Moiety as a Key Pharmacophore
Beyond its role as a synthetic handle, the 4-(N,N-Dimethylsulfamoyl)phenyl group is a crucial pharmacophore in many modern therapeutic agents, particularly in the realm of kinase inhibitors.[7] A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.
Case Study: Dabrafenib - A BRAF Inhibitor
A prime example of the importance of the N,N-dimethylsulfamoylphenyl moiety is in the structure of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of metastatic melanoma with BRAF V600E mutations.[5][8]
The "Why": Contribution to Drug Properties
The N,N-dimethylsulfonamide group in dabrafenib and other kinase inhibitors contributes significantly to their overall drug-like properties:
-
Metabolic Stability: N,N-disubstituted sulfonamides are generally resistant to metabolic degradation by phase I and phase II enzymes.[9][10] This metabolic robustness leads to a more predictable pharmacokinetic profile and a longer half-life in the body.
-
Hydrogen Bonding: The sulfonamide group can act as a hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in the target protein's active site. This contributes to the high potency and selectivity of the inhibitor.
-
Solubility and Bioavailability: The sulfonamide moiety can improve the aqueous solubility of a molecule, which is often a challenge in drug development.[3] Improved solubility can lead to better absorption and oral bioavailability.
-
Bioisosterism: The sulfonamide group is often used as a bioisostere for other functional groups, such as carboxylic acids or amides.[11][12] This allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties while maintaining its biological activity.
Diagram: Synthetic Workflow for a Dabrafenib Precursor
The following diagram illustrates a simplified synthetic workflow for a key intermediate in the synthesis of Dabrafenib, highlighting the introduction of the N,N-dimethylsulfamoylphenyl moiety via a Suzuki-Miyaura coupling reaction.[5][13][14][15]
Caption: A simplified workflow for the synthesis of a Dabrafenib precursor.
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, the inherent properties of the N,N-dimethylsulfamoylphenyl moiety make it a valuable pharmacophore for enhancing the metabolic stability, target engagement, and overall pharmacokinetic profile of drug candidates. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage this important building block in the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 14. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 15. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Standard Protocol for the Synthetic Applications of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Introduction: A Versatile Reagent for Modern Organic Synthesis
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a versatile organoboron compound that has gained significant traction in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of both a reactive boronic acid moiety and an electron-withdrawing N,N-dimethylsulfamoyl group.[3] The boronic acid functionality serves as a key participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The N,N-dimethylsulfamoyl group, on the other hand, imparts unique electronic properties to the parent phenyl ring and offers a site for further chemical modification. This application note provides a comprehensive guide to the standard protocols for utilizing this compound in key synthetic transformations, with a focus on the underlying principles and practical considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 486422-59-7 | [3] |
| Molecular Formula | C₈H₁₂BNO₄S | |
| Molecular Weight | 229.06 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, DMF, and DMSO. Limited solubility in water and non-polar organic solvents. |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. This compound serves as an excellent coupling partner in these palladium-catalyzed reactions, allowing for the introduction of the 4-(N,N-dimethylsulfamoyl)phenyl motif onto a variety of aromatic and heteroaromatic scaffolds.[4]
Causality of Experimental Choices
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, base, and solvent. The electron-withdrawing nature of the N,N-dimethylsulfamoyl group can influence the reactivity of the boronic acid, making the optimization of these parameters crucial for achieving high yields.
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands such as SPhos or XPhos are often employed to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.[4]
-
Solvent: A polar aprotic solvent system is typically employed to ensure the solubility of the reactants and the base. Common choices include mixtures of dioxane/water, toluene/water, or DMF. The presence of water can be beneficial for the hydrolysis of the boronic acid to the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Sulfonamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.
Alternative Application: Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-nitrogen bonds, offering a valuable alternative to traditional methods.[5] this compound can be coupled with a variety of nitrogen-containing nucleophiles, such as amines, amides, and sulfonamides, using a copper catalyst.[6]
Key Mechanistic Considerations
The Chan-Lam coupling is believed to proceed through a copper(I)/copper(III) or a copper(II)-mediated catalytic cycle.[5] The reaction is typically carried out in the presence of an oxidant, often atmospheric oxygen, to regenerate the active copper catalyst.
Visualizing the Chan-Lam Coupling Workflow
Caption: General Workflow for Chan-Lam C-N Coupling.
Detailed Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a primary amine with this compound.[7]
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM, 10 mL)
-
Air atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl sulfonamide.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. To ensure the trustworthiness of your results, it is imperative to incorporate self-validating practices into your workflow:
-
Characterization: Thoroughly characterize all synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their identity and purity.
-
Control Reactions: In cases of unexpected results or low yields, perform control experiments to diagnose the issue. This may include running the reaction without the catalyst to confirm its necessity or in the absence of the boronic acid to check for side reactions of the starting material.
-
Reagent Purity: The purity of this compound and other reagents is critical. Use reagents from reputable suppliers and consider purification if necessary.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its participation in robust and reliable cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, allows for the efficient construction of complex molecules with applications in drug discovery and materials science. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-(N,N-Dimethylsulfamoyl)phenylboronic acid as a Versatile Synthetic Building Block
Introduction: The Strategic Advantage of a Bifunctional Building Block
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a highly valuable bifunctional reagent in modern organic synthesis. Its utility is anchored in two key structural features: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, and the para-substituted N,N-dimethylsulfamoyl group. This electron-withdrawing group (EWG) significantly modulates the electronic properties of the phenyl ring, influencing reaction kinetics and providing a stable, polar handle that is often found in biologically active molecules. This guide provides an in-depth exploration of its role, focusing on the mechanistic rationale behind its application and providing detailed protocols for its use in key synthetic transformations.
Section 1: The Suzuki-Miyaura Cross-Coupling Reaction - A Core Application
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of carbon-carbon bonds to construct biaryl or aryl-heteroaryl scaffolds.[1]
Mechanistic Overview & The Role of the Sulfamoyl Group
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The N,N-dimethylsulfamoyl group exerts a significant electron-withdrawing effect. While EWGs on the aryl halide partner generally accelerate the rate-limiting oxidative addition step, their presence on the phenylboronic acid can decrease its nucleophilicity, potentially slowing the transmetalation step.[2] This effect necessitates careful optimization of reaction conditions, particularly the choice of base and ligand, to ensure efficient coupling. The base is crucial for the formation of a boronate species (-B(OH)3⁻), which is more nucleophilic and readily participates in transmetalation.[3]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water via syringe. The solvent volume should be sufficient to create a stirrable slurry (typically a 0.1 M to 0.5 M concentration with respect to the limiting reagent).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations & Causality
-
Catalyst/Ligand Choice: While many palladium sources are effective, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ are highly effective as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition, especially for challenging substrates like aryl chlorides.[4]
-
Base Selection: The strength and solubility of the base influence the rate of boronic acid activation. K₃PO₄ is a moderately strong base often used in these couplings. For more sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ can be employed.[3]
-
Solvent System: A biphasic system, such as toluene/water or dioxane/water, is common. The aqueous phase facilitates the dissolution of the inorganic base, while the organic phase dissolves the coupling partners and catalyst.
Data Presentation: Representative Suzuki-Miyaura Reactions
The following table summarizes typical conditions for the coupling of this compound with various aryl halides.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF/H₂O | RT | 93[5] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 96[6] |
Section 2: Application in the Synthesis of Bioactive Molecules
The 4-(N,N-dimethylsulfamoyl)phenyl moiety is a key pharmacophore in various developmental drugs, particularly in the class of Selective Androgen Receptor Modulators (SARMs). Its inclusion is strategic, enhancing binding affinity and modulating pharmacokinetic properties.
Synthetic Strategy: Constructing a SARM Precursor
This building block is ideal for introducing the sulfamoylphenyl group into a core structure via Suzuki-Miyaura coupling. For example, a common strategy in SARM synthesis involves coupling an aryl or heteroaryl halide core with an appropriate boronic acid.
Caption: Synthetic pathway to a SARM precursor via Suzuki coupling.
Protocol: Synthesis of a Biaryl SARM Precursor
This protocol provides a specific, self-validating workflow for synthesizing a precursor molecule relevant to SARM development.
Target Reaction: Coupling of 2-bromo-5-cyanopyridine with this compound.
Materials:
-
2-Bromo-5-cyanopyridine (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 eq) as a 2M aqueous solution
-
1,4-Dioxane
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, dissolve 2-bromo-5-cyanopyridine (1.0 eq) and this compound (1.2 eq) in 1,4-dioxane.
-
Inerting and Catalyst Addition: Degas the solution by bubbling argon through it for 15 minutes. Add Pd(PPh₃)₄ (0.03 eq) to the mixture.
-
Base Addition: Add the degassed 2M aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir until TLC analysis indicates complete consumption of the starting bromide (typically 4-6 hours).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous phase two more times with ethyl acetate.
-
Purification & Validation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient). The identity and purity of the resulting 5-cyano-2-(4-(N,N-dimethylsulfamoyl)phenyl)pyridine should be confirmed by ¹H NMR, which will show characteristic shifts for both aromatic rings, and by LC-MS to confirm the molecular weight.
Section 3: Safety, Handling, and Storage
As a professional laboratory chemical, this compound requires careful handling.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and may cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture, as boronic acids can undergo dehydration.[8]
Conclusion
This compound is a powerful and strategic building block for synthetic chemists. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the desirable electronic and physiological properties of the N,N-dimethylsulfamoyl group, makes it an indispensable tool for constructing complex biaryl systems. Its application, particularly in the synthesis of pharmaceutical intermediates like SARM precursors, highlights its importance in modern drug discovery and development. Proper understanding of the mechanistic principles and careful execution of the protocols described herein will enable researchers to effectively leverage this reagent in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfamoyl Moiety in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is particularly vital in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[2][3] Within the vast arsenal of organoboron reagents, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid has emerged as a building block of significant interest. The dimethylsulfamoyl group imparts desirable physicochemical properties to drug molecules, such as improved aqueous solubility and metabolic stability, making this boronic acid a valuable synthon in the development of novel therapeutics.[4]
This guide provides a detailed exploration of the experimental setup for palladium-catalyzed reactions involving this compound. As a senior application scientist, the following protocols and insights are grounded in established mechanistic principles and practical laboratory experience to ensure robust and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][5][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[5][7][8] This step is often the rate-determining step in the catalytic cycle.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylbenzenesulfonamide with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura reaction to synthesize 4-(N,N-Dimethylsulfamoyl)-1,1'-biphenyl.
Materials and Reagents:
-
4-Bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 mmol, 266.1 mg), this compound (1.2 mmol, 277.1 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (4 mL) and deionized, degassed water (1 mL) to the flask via syringe.
-
Sparge the resulting suspension with argon for 10-15 minutes to thoroughly degas the solvent.
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg) in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Securely seal the Schlenk flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(N,N-Dimethylsulfamoyl)-1,1'-biphenyl.
-
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides insights for optimization when working with this compound.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that are reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is an air-stable Pd(0) complex that can often be used directly.[7] |
| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands like SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium catalyst, prevents the formation of palladium black, and influences the reactivity of the catalytic complex.[1][11] For challenging couplings, more electron-rich and bulky ligands like the Buchwald ligands are often more effective.[12] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF) | The base is crucial for activating the boronic acid to form the more reactive boronate species.[9][10][13] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[9][13] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water as a co-solvent | The solvent system must solubilize the reactants and the catalyst. A mixture of an organic solvent and water is frequently used, as water can accelerate the transmetalation step.[1] |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature should be determined experimentally. |
| Aryl Halide | I > Br > OTf >> Cl | The reactivity of the aryl halide follows the order of bond strength for the carbon-halogen bond.[5][14] Aryl chlorides are the least reactive and often require more active catalyst systems.[12][15] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst and ligand have not degraded. Use fresh reagents and properly degassed solvents. Consider a different palladium source or a more robust ligand.
-
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to homocoupling of the boronic acid.[1] Ensure thorough degassing of the reaction mixture and solvents.
-
Incorrect Base or Solvent: The choice of base and solvent is critical.[9] An empirical screening of different bases and solvent systems may be necessary.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen.[1] Rigorous inert atmosphere techniques are essential.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be minimized by using anhydrous solvents and carefully controlling the reaction time and temperature.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, and this compound is a valuable building block in medicinal chemistry. By understanding the underlying mechanism and carefully controlling the key reaction parameters as outlined in this guide, researchers can reliably and efficiently synthesize novel molecules with potential therapeutic applications. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this important transformation in a research and drug development setting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide group is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its chemical stability make it a privileged functional group in drug design. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid emerges as a highly valuable building block, combining the desirable features of the dimethylsulfonamide group with the versatile reactivity of a boronic acid. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the straightforward synthesis of biaryl and heteroaryl structures that are central to many drug candidates.[1] This document provides a detailed guide to the application of this compound in the synthesis of novel organic compounds, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Physicochemical Properties and Handling
This compound is typically a white to light yellow solid with good solubility in many organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂BNO₄S | |
| Molecular Weight | 229.06 g/mol | |
| Melting Point | ~160-165 °C | [2] |
| Appearance | White to light yellow solid | [2] |
Safety and Handling: this compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Operations should be conducted in a well-ventilated area to avoid inhalation of dust.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] this compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides or triflates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
Aryl or Heteroaryl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands can be screened for optimal results depending on the substrates.
-
Base: An inorganic base like K₂CO₃ is often effective and cost-efficient. The base is crucial for the activation of the boronic acid in the transmetalation step.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is frequently used to dissolve both the organic substrates and the inorganic base.
Application Example: Synthesis of a Novel Kinase Inhibitor Analog
Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these compounds feature biaryl or heteroaryl cores. A notable example is Trametinib, a MEK inhibitor. While the synthesis of Trametinib itself follows a specific route, we can design a novel analog by replacing a key structural motif with the 4-(N,N-dimethylsulfamoyl)phenyl group, leveraging the Suzuki-Miyaura coupling.
Hypothetical Target Compound: N-cyclopropyl-5-(4-(N,N-dimethylsulfamoyl)phenyl)-2-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[4,3-d]pyrimidine-4,7(3H,6H)-dione
This hypothetical compound retains the core structure of a known class of kinase inhibitors while incorporating the 4-(N,N-dimethylsulfamoyl)phenyl moiety, which could offer altered solubility, metabolic stability, and target engagement.
Protocol 2: Synthesis of a Novel Kinase Inhibitor Analog
This protocol details the synthesis of the hypothetical kinase inhibitor analog via a Suzuki-Miyaura coupling.
Caption: Workflow for the synthesis of a novel kinase inhibitor analog.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[4,3-d]pyrimidine-4,7(3H,6H)-dione (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the flask under a positive pressure of argon.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (16 mL) and water (4 mL) to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-Bromo-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-6,8-dimethylpyrido[4,3-d]pyrimidine-4,7(3H,6H)-dione | A complex, electron-deficient heteroaryl bromide, a challenging but relevant substrate for drug discovery. |
| Boronic Acid | This compound | Introduces the desired sulfonamide moiety. A slight excess ensures complete consumption of the more complex aryl halide. |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available catalyst suitable for a wide range of Suzuki couplings. |
| Base | K₂CO₃ | A common and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1) | A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate without significant decomposition of starting materials or product. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel organic compounds, particularly in the context of drug discovery. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the incorporation of the 4-(N,N-dimethylsulfamoyl)phenyl moiety into complex molecules. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Solubility of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing Research
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its solubility profile essential.[2] Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification, formulation, and drug delivery strategies.[3][4] This document provides a comprehensive guide to the solubility of this compound, offering insights into its physicochemical properties, expected solubility in common organic solvents, and a detailed protocol for its empirical determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights.[1][5]
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is fundamental to predicting its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂BNO₄S | [6][7] |
| Molecular Weight | 229.06 g/mol | [6] |
| Appearance | Solid | [6] |
| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [6] |
| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [6] |
The structure of this compound, featuring both a polar sulfamoyl group and a boronic acid moiety capable of hydrogen bonding, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile. The presence of the boronic acid's hydroxyl groups allows it to act as both a hydrogen bond donor and acceptor, which generally facilitates dissolution in protic and polar aprotic solvents.[2]
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of solubility and key properties of common organic solvents to aid in solvent selection.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Qualitative Solubility |
| Methanol | 5.1 | 32.7 | Polar Protic | High |
| Ethanol | 4.3 | 24.5 | Polar Protic | High |
| Acetone | 5.1 | 20.7 | Polar Aprotic | High |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Polar Aprotic | High |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Moderate to High |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | High |
| Ethyl Acetate | 4.4 | 6.0 | Moderately Polar | Moderate |
| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar | Moderate |
| Chloroform | 4.1 | 4.8 | Nonpolar | Moderate |
| Toluene | 2.4 | 2.4 | Nonpolar | Low |
| Hexane | 0.1 | 1.9 | Nonpolar | Very Low |
Solvent property data sourced from multiple online chemical property databases.
Intermolecular Interactions Influencing Solubility
The dissolution of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these key interactions.
Caption: Intermolecular forces driving solubility.
Experimental Protocol for Solubility Determination: The Dynamic Method
Given the absence of published quantitative data, an empirical determination of solubility is necessary. The dynamic method is a reliable technique for this purpose, involving the measurement of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][10]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser and photodetector (optional, for enhanced precision)
-
Analytical balance (±0.1 mg accuracy)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. This creates a biphasic sample of a known composition.
-
-
Heating and Stirring:
-
Place the vessel in the thermostat bath and commence vigorous stirring to ensure the mixture is homogenous.
-
Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium is maintained.[10]
-
-
Observation and Dissolution Temperature Determination:
-
Continuously monitor the solution's turbidity. This can be done visually by observing the disappearance of the last solid particles or instrumentally using a turbidity probe.
-
The temperature at which the solution becomes completely clear is the dissolution temperature for that specific solute-solvent composition.
-
-
Data Collection and Solubility Curve Construction:
-
Repeat steps 1-3 with different compositions of the solute and solvent to obtain a series of dissolution temperatures.
-
Plot the mole fraction of the solute against the corresponding dissolution temperature to construct a solubility curve.
-
Workflow for Dynamic Solubility Determination
The logical flow of the dynamic method is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. shodex.com [shodex.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
Application Notes and Protocols for 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid in Carbon-Carbon Bond Formation
Introduction: A Versatile Reagent for Modern Synthetic Chemistry
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of tools available to chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1] Central to this transformation is the organoboron reagent, and in this context, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid has emerged as a valuable building block, particularly in the synthesis of pharmacologically relevant compounds.[2][3]
The presence of the N,N-dimethylsulfamoyl group imparts unique electronic properties to the phenylboronic acid. As a potent electron-withdrawing group, it influences the reactivity of the boronic acid in the catalytic cycle, presenting both challenges and opportunities for synthetic chemists. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer insights into reaction optimization.
Mechanistic Insights: The Role of the Electron-Withdrawing Sulfamoyl Group
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the substituents on the aryl boronic acid can significantly influence the transmetalation step, which is often the rate-determining step of the cycle.
While electron-donating groups on the boronic acid partner are known to generally accelerate the reaction, electron-withdrawing groups, such as the N,N-dimethylsulfamoyl moiety, can have a more complex influence.[5] The reduced electron density on the boronic acid can decrease its nucleophilicity, potentially slowing the transmetalation process. However, the selection of appropriate catalysts, ligands, and bases can effectively overcome this challenge, enabling efficient coupling.[5]
Optimizing Reaction Conditions for an Electron-Deficient Boronic Acid
The successful coupling of this compound hinges on the careful selection of the reaction parameters. The electron-withdrawing nature of the sulfamoyl group necessitates conditions that promote efficient transmetalation and prevent side reactions like protodeboronation.
Catalyst and Ligand Selection
For electron-deficient boronic acids, palladium catalysts equipped with electron-rich and bulky phosphine ligands are often the most effective.[6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in facilitating the coupling of challenging substrates. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step and can accelerate the overall catalytic cycle. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.[1]
Choice of Base
The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species. For couplings involving electron-deficient boronic acids, stronger bases are often preferred. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) have proven to be effective.[5] The choice of base can also be solvent-dependent, and empirical optimization is often necessary.
Solvent Systems
A variety of solvents can be employed for Suzuki-Miyaura reactions. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water, are commonly used.[7] The use of aqueous solvent mixtures can facilitate the dissolution of the inorganic base and the boronate intermediate.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. These protocols are based on established methodologies for similar electron-deficient boronic acids and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
Data Presentation: Comparative Reactivity
The following table provides a qualitative comparison of expected reactivity and common conditions for phenylboronic acids with different electronic substituents.
| Boronic Acid Substituent | Electronic Nature | Expected Reactivity | Typical Base | Typical Catalyst System |
| 4-Methoxy | Electron-Donating | High | K₂CO₃, Na₂CO₃ | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ |
| Unsubstituted | Neutral | Moderate | K₂CO₃, K₃PO₄ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| 4-(N,N-Dimethylsulfamoyl) | Electron-Withdrawing | Moderate to Low | K₃PO₄, Cs₂CO₃ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| 4-Nitro | Strongly Electron-Withdrawing | Low | Cs₂CO₃, K₃PO₄ | Pd(OAc)₂/Buchwald Ligands |
Troubleshooting and Key Considerations
-
Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. To minimize this, ensure the use of thoroughly degassed solvents and maintain a strict inert atmosphere. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help compensate for any loss.
-
Low Yields: If low yields are observed, consider screening different bases (e.g., Cs₂CO₃), ligands (e.g., XPhos, RuPhos), and solvent systems (e.g., toluene/water, THF/water). Increasing the reaction temperature or time may also improve conversion.
-
Catalyst Deactivation: The sulfonamide group is generally stable under Suzuki-Miyaura conditions. However, if catalyst deactivation is suspected, using a higher catalyst loading (e.g., 3-5 mol%) or a more robust pre-catalyst may be beneficial.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl sulfonamides via Suzuki-Miyaura cross-coupling. While its electron-withdrawing nature requires careful optimization of reaction conditions, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands in combination with appropriate bases and solvents allows for efficient C-C bond formation. The protocols and insights provided in these application notes serve as a robust starting point for researchers and professionals in drug discovery and development, enabling the effective incorporation of the N,N-dimethylsulfamoylphenyl moiety into complex molecular targets.
References
- 1. Iterative reactions of transient boronic acids enable sequential C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cem.de [cem.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Welcome to our dedicated resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize reaction yields and overcome common challenges when using 4-(N,N-Dimethylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the N,N-Dimethylsulfamoyl group imparts specific reactivity profiles that require careful consideration of reaction parameters for success.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My reaction suffers from low to no yield. I see mostly unreacted starting materials. What are the first parameters I should investigate?
Answer: When a Suzuki-Miyaura coupling fails to initiate, the issue typically lies within one of three core areas: the catalyst system (palladium source and ligand), the base, or the reaction environment.
-
Catalyst & Ligand Inactivity: The electron-deficient nature of this compound can make the transmetalation step of the catalytic cycle sluggish. Standard or less active catalyst systems may not be sufficient.
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands, which are known to accelerate both the oxidative addition and reductive elimination steps.[1][2] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for challenging substrates.[1] Consider using a pre-formed palladium precatalyst (e.g., SPhos Pd G3) to ensure a consistent ratio of active Pd(0).
-
-
Suboptimal Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for transmetalation.[2]
-
Expert Recommendation: The choice of base can dramatically alter the outcome. Strong inorganic bases are often required. We recommend screening the following:
-
Potassium Phosphate (K₃PO₄): An excellent and often highly effective choice, particularly in polar aprotic solvents like dioxane or THF.[2]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, often used for difficult couplings.[3]
-
Potassium Carbonate (K₂CO₃): A common and milder option, frequently used in aqueous solvent mixtures.[4][5]
-
-
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of the boronic acid and cause the decomposition of the active Pd(0) catalyst into inactive palladium species.[1][6]
Question 2: I'm observing a major byproduct that corresponds to the simple arene (N,N-dimethylbenzenesulfonamide). What is causing this and how can it be prevented?
Answer: The formation of N,N-dimethylbenzenesulfonamide is a classic sign of protodeboronation . This is a common side reaction for electron-deficient boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[2][9] This process is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[2][6]
Strategies to Mitigate Protodeboronation:
-
Modify the Base/Solvent System:
-
Use Milder Bases: If you suspect the base is too harsh, consider switching to a milder option like potassium fluoride (KF) or cesium fluoride (CsF), which can be effective while being less likely to promote protodeboronation.[2]
-
Employ Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving inorganic bases[2], for highly sensitive substrates like this, strictly anhydrous conditions are often recommended to suppress protodeboronation.[2]
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[2] Run the reaction at the lowest temperature that still provides a reasonable conversion rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.
-
Use a More Stable Boron Reagent: Boronic acids can be converted into more stable derivatives that are resistant to premature decomposition.
-
Pinacol Esters (BPin): These are significantly more stable than their corresponding boronic acids and are a common choice for challenging couplings.[2]
-
MIDA Boronates: These offer exceptional stability and are designed for slow release of the boronic acid under reaction conditions.
-
Diethanolamine Adducts: A simple, effective, and cost-efficient method is to complex the boronic acid with diethanolamine. This forms an air- and water-stable crystalline solid that can be used directly in the coupling reaction, often in protic solvents.[10]
-
Question 3: My TLC plate shows a byproduct running very close to my desired product, complicating purification. What is this likely to be?
Answer: A byproduct with a similar polarity to your biaryl product is often the homocoupled dimer of your boronic acid (i.e., 4,4'-bis(N,N-dimethylsulfamoyl)biphenyl). This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which can mediate a palladium-catalyzed homocoupling pathway.[6]
-
Primary Solution: The most effective way to prevent this is through meticulous exclusion of oxygen. As detailed in Question 1, ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere from start to finish.[7][8]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling. If this is a persistent issue, try running the reaction with the aryl halide as the slight excess reagent.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Like many boronic acids, it should be stored in a cool, dry place, tightly sealed to protect from moisture and air. For long-term storage, keeping it in a desiccator or freezer under an inert atmosphere is recommended.[11]
Q: What is a good, robust set of starting conditions for a screening reaction? A: For a new coupling partner, we recommend the following as a reliable starting point:
-
Aryl Halide: 1.0 eq
-
This compound: 1.2 eq
-
Catalyst: SPhos Pd G3 (a Buchwald precatalyst) (2 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (10:1 ratio), 0.1 M concentration
-
Temperature: 100 °C
-
Atmosphere: Nitrogen or Argon This combination of a modern, highly active catalyst system with a strong base is well-suited to address the challenges of this electron-deficient substrate.[1][2]
Q: Is it better to use the boronic acid or a boronic ester derivative? A: This depends on your specific challenge. If your primary issue is protodeboronation and reagent instability, switching to a more stable pinacol boronic ester (BPin) is an excellent strategy.[2][9] However, boronic esters can sometimes be less reactive and may require slightly more forcing conditions (higher temperature or catalyst loading) than the parent boronic acid.[6] If your boronic acid is of high quality and you can effectively manage the reaction environment, it can provide excellent results.
Experimental Protocols & Data
Protocol 1: Optimized Conditions for Coupling with an Aryl Bromide
This protocol is designed to maximize yield by addressing the common failure modes discussed above.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (277 mg, 1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (15 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane via syringe.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Data Summary: Condition Screening
The following table summarizes typical results from screening various conditions for the coupling of this compound with 4-bromoanisole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Key Observation |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 35 | Low conversion, significant protodeboronation. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 55 | Improved yield, but still protodeboronation. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 92 | High conversion, minimal side products. |
| 4 | SPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 80 | 88 | Excellent yield at a lower temperature. |
Visualizations: Key Concepts & Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and solving low-yield couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
Identifying common side products in reactions with 4-(N,N-Dimethylsulfamoyl)phenylboronic acid.
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. This resource is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter in your experiments, offering explanations and actionable protocols to get your reactions back on track.
Q1: I'm seeing a significant amount of a dimeric byproduct, 4,4'-bis(N,N-dimethylsulfamoyl)biphenyl, in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A1: The formation of a dimeric byproduct from the boronic acid is a classic side reaction known as "homocoupling." This is particularly prevalent with electron-deficient arylboronic acids like this compound.[1][2]
Causality: Homocoupling is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[3][4] These Pd(II) species can then promote the unwanted coupling of two boronic acid molecules.[3][4]
-
Use of a Pd(II) Precatalyst: When using a Pd(II) source such as Pd(OAc)₂, the in situ reduction to the active Pd(0) catalyst can be accompanied by a competitive pathway where the Pd(II) directly mediates the homocoupling of the boronic acid.[4][5]
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for homocoupling.
Detailed Protocols to Minimize Homocoupling:
| Strategy | Detailed Protocol |
| Rigorous Degassing | 1. Combine all solid reagents (aryl halide, this compound, and base) in your reaction flask. 2. Seal the flask and perform at least three freeze-pump-thaw cycles. 3. Alternatively, for a less rigorous but often effective method, sparge your solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding it to the reaction flask, and maintain a positive inert gas pressure throughout the reaction. A nitrogen subsurface sparge before adding the catalyst has been shown to be particularly effective.[6] |
| Catalyst Selection | If using a Pd(II) precatalyst, switch to a more advanced system with bulky, electron-rich phosphine ligands. For electron-deficient boronic acids, ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to favor the desired cross-coupling over homocoupling.[1] |
| Addition of a Mild Reducing Agent | Before adding your palladium catalyst, introduce a mild reducing agent like potassium formate to the reaction mixture. This can help to reduce any residual Pd(II) species to the active Pd(0) state, preventing them from participating in the homocoupling pathway.[6] |
Q2: My reaction is sluggish, and I'm isolating N,N-dimethylbenzenesulfonamide. What is happening?
A2: You are observing protodeboronation, a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond. [7] For this compound, this results in the formation of N,N-dimethylbenzenesulfonamide.
Causality: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation, especially under basic conditions.[8][9] The mechanism can be complex and is highly dependent on the reaction pH.[7] Both acid-catalyzed and base-catalyzed pathways exist, but in the context of a Suzuki-Miyaura reaction, the base-mediated pathway is the primary concern.[7]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocols to Minimize Protodeboronation:
| Strategy | Detailed Protocol |
| Base Selection | Avoid strong bases like sodium or potassium hydroxide, which can accelerate protodeboronation. Instead, opt for milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These bases are effective in promoting the transmetalation step of the Suzuki-Miyaura cycle while being less harsh on the boronic acid. |
| Use of a More Stable Boron Reagent | Convert the boronic acid to a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are particularly effective.[7] These air-stable solids act as a "slow-release" reservoir for the boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[7] |
| Optimize Catalyst and Conditions | Employ a highly active palladium catalyst system (e.g., using Buchwald-type ligands) to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.[11] If the catalyst is efficient, it may be possible to lower the reaction temperature, which will also slow the rate of decomposition.[12] |
Q3: My purification is difficult. How can I effectively remove unreacted boronic acid and the homocoupled dimer?
A3: Purification challenges with these types of products are common. A combination of extraction and chromatography is usually effective.
Purification Strategy:
Caption: General purification workflow.
Step-by-Step Purification Protocol:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). This will convert the acidic unreacted this compound into its corresponding boronate salt, which is soluble in the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
The resulting crude material, which should now be largely free of the starting boronic acid, can be purified by flash column chromatography on silica gel.
-
The homocoupled byproduct, 4,4'-bis(N,N-dimethylsulfamoyl)biphenyl, is typically less polar than the desired cross-coupled product. A suitable gradient of solvents (e.g., hexanes and ethyl acetate) will allow for the separation of these compounds.
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Protodeboronation of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 4-(N,N-Dimethylsulfamoyl)phenylboronic acid in their synthetic campaigns, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The inherent electronic properties of this reagent make it a valuable building block, but also render it highly susceptible to a common and yield-depleting side reaction: protodeboronation.
This document provides a deep dive into the mechanisms of this decomposition pathway and offers a series of field-proven troubleshooting strategies and optimized protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions surrounding the instability of this compound.
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation (or protodeborylation) is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction. Instead of forming the desired carbon-carbon bond with your coupling partner, the boronic acid starting material is consumed to produce an inactive arene byproduct—in this case, N,N-dimethylbenzenesulfonamide. This directly reduces the reaction yield, complicates purification, and represents a waste of valuable starting material.
Q2: Why is this compound so prone to this reaction?
The susceptibility of an arylboronic acid to protodeboronation is heavily influenced by the electronic nature of its substituents.[3] The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a potent electron-withdrawing group. This electronic pull makes the ipso-carbon (the carbon atom attached to the boron) more electron-deficient and thus more susceptible to cleavage.
Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][3] For highly electron-deficient arylboronic acids, the C-B bond in this intermediate is significantly weakened, making it prone to breaking.[3][4] In some cases, the decomposition can even proceed through the liberation of a transient aryl anion, which is then rapidly quenched by a proton source.[3][5]
Q3: What is the primary mechanism of protodeboronation under Suzuki coupling conditions?
While several protodeboronation pathways exist, the base-catalyzed mechanism is the most relevant under the typical conditions of a Suzuki-Miyaura reaction.[1][3] The process can be visualized as a sequence of equilibria and a rate-determining cleavage step. The reaction pH is a critical factor governing the speciation of the boronic acid and the overall rate of decomposition.[1][5]
Caption: Base-catalyzed protodeboronation mechanism.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
If you are observing low yields and the formation of N,N-dimethylbenzenesulfonamide, this guide will help you systematically troubleshoot and resolve the issue.
Caption: Troubleshooting workflow for protodeboronation.
Strategy 1: Reaction Condition Optimization
The goal is to find a window where the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.
-
Temperature: Higher temperatures accelerate protodeboronation.[6] If your reaction is running at >80 °C, attempt to lower the temperature. A highly active catalyst system (see Strategy 2) is often required to achieve reasonable reaction times at lower temperatures (e.g., RT to 60 °C).[7]
-
Base Selection: Strong inorganic bases like NaOH or KOH can aggressively promote boronate formation and subsequent decomposition.[3] Switching to a weaker or non-hydroxide base is a critical first step.
-
Solvent System: Water is a direct proton source for this side reaction.[8] While often necessary to solubilize the base, its concentration should be minimized. Using anhydrous aprotic solvents can dramatically suppress protodeboronation.[6]
| Parameter | Recommendation | Rationale & Key Insights |
| Base | K₃PO₄, Cs₂CO₃, KF, KOAc | These bases are sufficiently strong to facilitate the Suzuki catalytic cycle but are less aggressive in promoting protodeboronation compared to hydroxides.[6][9][10] |
| Solvent | Toluene, 2-MeTHF, CPME, Dioxane | Aprotic solvents are preferred.[9][10] If an aqueous phase is required for the base, use a minimal amount of degassed water. |
| Water | Minimize or Exclude | Reducing the primary proton source directly inhibits the final step of the decomposition pathway.[6] Use anhydrous solvents and reagents where possible. |
Strategy 2: Catalyst System Enhancement
A slow catalytic turnover gives the boronic acid more time to decompose. The solution is to accelerate the productive reaction.
-
Use a Highly Active Catalyst System: Modern catalyst systems, comprising a palladium precatalyst and a bulky electron-rich phosphine ligand, are designed for rapid catalytic turnover.[1] This is essential for coupling unstable boronic acids.[7]
-
Ligands: Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.
-
Precatalysts: Using air-stable precatalysts (e.g., SPhos Pd G3/G4) ensures the rapid and reliable formation of the active Pd(0) species, which is crucial when the boronic acid has a limited lifetime under basic conditions.[7]
-
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can accelerate the desired reaction to outcompete decomposition.[10]
Strategy 3: The "Slow-Release" Approach (Most Robust Method)
The most effective strategy to prevent protodeboronation is to avoid having a high concentration of the free, vulnerable boronic acid in the reaction mixture at any given time.[1] This is achieved by using a stable derivative that slowly hydrolyzes in situ to release the active boronic acid.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that can be purified by chromatography.[11] Under basic aqueous conditions, they slowly hydrolyze to release the boronic acid, feeding it directly into the catalytic cycle at a low, steady concentration. This is often the definitive solution for substrates prone to decomposition.[1][7]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts also serve as a stable reservoir for the boronic acid.[1] They are solid, air-stable, and release the active species under the reaction conditions.[7][10]
Part 3: Recommended Experimental Protocols
The following protocols are designed to provide a high probability of success. Protocol B is the most highly recommended approach for this specific substrate.
Protocol A: Optimized Suzuki-Miyaura Coupling with Free Boronic Acid
This protocol aims to minimize decomposition by carefully controlling reaction conditions.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
SPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (or 2-MeTHF)
-
Degassed Water
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, SPhos Pd G3, SPhos ligand, and K₃PO₄.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add anhydrous toluene (to make a ~0.1 M solution based on the aryl halide) followed by a minimal amount of degassed water (e.g., a 10:1 or 20:1 solvent:water ratio).
-
Stir the mixture vigorously at a reduced temperature (start at 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 1-4 hours.
-
Upon completion, cool to room temperature, quench with water, and proceed with a standard aqueous workup and purification.
-
Protocol B: The MIDA Boronate "Slow-Release" Strategy (Gold Standard)
This is the most reliable method for preventing protodeboronation of this substrate.
-
Materials:
-
4-(N,N-Dimethylsulfamoyl)phenyl MIDA boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos Ligand (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
THF and Water (3:1 v/v, degassed)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, the MIDA boronate, XPhos Pd G3, XPhos ligand, and Cs₂CO₃.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed THF/Water solvent mixture.
-
Stir the reaction at a moderate temperature (e.g., 60-70 °C). The slow hydrolysis of the MIDA boronate will control the release of the active boronic acid.
-
Monitor the reaction for 4-12 hours. The reaction may be slower than with the free boronic acid but will be significantly cleaner.
-
Upon completion, perform a standard aqueous workup and purification.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Shelf life and degradation of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid.
Guide Overview: This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the shelf life, degradation pathways, and optimal handling of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-proven troubleshooting strategies to ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and concerns encountered by users of this compound, providing quick and actionable answers.
Handling and Storage
Q1: What are the ideal storage conditions for this compound to maximize its shelf life?
A1: To ensure the long-term stability and reactivity of this compound, it is critical to store it under controlled conditions. The compound should be kept in a tightly sealed container to prevent moisture absorption and exposure to atmospheric oxygen.[1][2] For optimal shelf life, store the reagent in a cool, dark, and dry environment, such as a desiccator at refrigerated temperatures (2-8 °C). Some suppliers may even utilize cold-chain transportation to maintain product integrity.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to further minimize oxidative degradation.[2]
Q2: What is the typical shelf life I can expect?
A2: While specific expiration dates are determined by the manufacturer, a properly stored container of this compound can be expected to remain viable for several years. However, the effective shelf life is highly dependent on handling practices. Each time the container is opened, exposure to atmospheric moisture and oxygen can initiate degradation. For this reason, it is advisable to use older batches of the reagent for less critical experiments or to perform a quality control check if there are any doubts about its integrity.
Q3: Are there any visual indicators of degradation?
A3: this compound is typically a white to off-white solid. While visual inspection is not a definitive measure of purity, any significant change in color (e.g., yellowing or browning) or texture (e.g., clumping, indicative of moisture absorption) suggests potential degradation. However, the absence of these signs does not guarantee purity, as degradation products like the protodeboronated arene are also typically white solids. Therefore, analytical confirmation is always the most reliable method to assess reagent quality.
Stability and Degradation
Q4: What are the primary chemical pathways through which this boronic acid degrades?
A4: Like most arylboronic acids, this compound is susceptible to several degradation pathways, primarily protodeboronation and oxidative degradation, which can also lead to homocoupling.[4][5][6]
-
Protodeboronation: This is the most common non-productive pathway, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding N,N-Dimethylbenzenesulfonamide.[7] This reaction can be catalyzed by acids, bases, or residual palladium catalysts and is often accelerated by the presence of water.[8][9][10]
-
Oxidative Degradation & Homocoupling: Exposure to oxygen can lead to the oxidation of the boronic acid.[11] In the context of a Suzuki-Miyaura reaction, oxygen contamination can also facilitate the homocoupling of two boronic acid molecules to form a symmetrical biaryl, a reaction often mediated by Pd(II) species.[6][12]
Diagram 1: Key Degradation Pathways of Arylboronic Acids
Caption: Major degradation routes for arylboronic acids.
Q5: My reaction is producing a significant amount of N,N-Dimethylbenzenesulfonamide. Why is this happening and how can I minimize it?
A5: The formation of N,N-Dimethylbenzenesulfonamide is a classic case of protodeboronation.[7] This side reaction is particularly prevalent under typical Suzuki-Miyaura conditions, which involve base and aqueous media. The electron-withdrawing nature of the dimethylsulfamoyl group can make the arylboronic acid more susceptible to certain base-mediated protodeboronation pathways.[4][13]
To minimize this:
-
Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and bases can significantly slow protodeboronation. However, note that some Suzuki couplings require water as a co-solvent.[14]
-
Optimize the Base: The choice and amount of base are critical. Strong bases or prolonged reaction times at high temperatures can accelerate decomposition. Consider using a milder base like K₂CO₃ or K₃PO₄ and ensure it is a fine, dry powder.[12] The rate of protodeboronation is highly pH-dependent, often being slowest near pH 5.[8][9]
-
Use Fresh Reagents: Ensure your solvents are rigorously degassed and your boronic acid is from a reliable, properly stored batch.
-
Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) or a diethanolamine adduct, which can be more resistant to protodeboronation.[10][12]
Reaction Troubleshooting (Suzuki-Miyaura Coupling)
Q6: My Suzuki-Miyaura coupling is failing or giving very low yields. What should I investigate first?
A6: When a Suzuki-Miyaura coupling fails, a systematic approach to troubleshooting is essential. The most common culprits are the catalyst, the reaction atmosphere, the base, or the integrity of the boronic acid itself.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
Caption: A step-by-step diagnostic workflow for Suzuki reactions.
Start by verifying the quality of your this compound. An old or improperly stored bottle is a frequent cause of failure. Next, ensure your palladium catalyst is active; Pd(PPh₃)₄, for instance, can degrade upon storage. The presence of oxygen is highly detrimental, leading to catalyst decomposition and boronic acid homocoupling, so ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[6][12]
Q7: How does the electron-withdrawing dimethylsulfamoyl group impact the reaction?
A7: The -SO₂N(CH₃)₂ group is strongly electron-withdrawing. In Suzuki-Miyaura couplings, electron-deficient arylboronic acids can sometimes be challenging coupling partners.[15] The primary effect is on the transmetalation step of the catalytic cycle. While a comprehensive study on this specific substrate is not widely published, general principles suggest that the electronic properties can influence the rate and efficiency of the reaction. Furthermore, highly electron-deficient arenes can be more prone to protodeboronation via specific pathways.[4][13] This makes careful optimization of the reaction conditions (base, solvent, catalyst/ligand system) particularly important when working with this substrate.
Part 2: In-Depth Guides & Protocols
Guide 1: Managing Protodeboronation
Protodeboronation is a persistent challenge that directly impacts yield by consuming the boronic acid in a non-productive pathway.[16] Understanding its drivers is key to suppression.
Causality: The reaction involves the protonolysis of the C–B bond.[7] Its rate is highly dependent on the reaction medium and the speciation of the boronic acid. Both the neutral boronic acid and the anionic boronate form can undergo this process, often through different mechanisms.[8]
| Factor | Impact on Protodeboronation | Recommended Action |
| Water | Accelerates the reaction by providing a proton source.[8] | Use dry solvents and reagents where possible. If water is required as a co-solvent, use the minimum effective amount. |
| High Temperature | Increases the rate of decomposition. | Run the reaction at the lowest temperature that provides a reasonable conversion rate. |
| Strong Base | Can significantly accelerate decomposition, especially at elevated temperatures.[8][9] | Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use the minimum stoichiometric excess required. |
| Oxygen | While primarily causing oxidation/homocoupling, oxidative processes can alter the reaction environment, indirectly affecting stability.[6] | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Prolonged Reaction Time | Increases the time for the side reaction to occur. | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion. |
Protocol 1: Rapid Quality Control (QC) via ¹H NMR
Before committing a large amount of material to a complex synthesis, verify the integrity of your boronic acid with this simple QC check.
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Acquire Spectrum: Record a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Signals: Look for the characteristic aromatic proton signals of the desired compound. The protons ortho to the boronic acid group will typically be the most downfield.
-
Impurity Check: Carefully check for the presence of signals corresponding to the protodeboronated byproduct, N,N-Dimethylbenzenesulfonamide. The appearance of a singlet for the five aromatic protons of this byproduct is a clear indicator of degradation.
-
Integration: Compare the integration of the aromatic signals of the boronic acid to those of the protodeboronated impurity to estimate the percentage of degradation. A reagent with >5-10% degradation may require purification or replacement for sensitive reactions.
-
Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability
For particularly challenging reactions or for long-term storage of a partially used reagent, conversion to its N,N'-diethanolamine adduct can significantly improve stability.[12]
-
Dissolution: In a clean vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent, such as dichloromethane or a toluene/methanol mixture.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.
-
Precipitation & Isolation: A white precipitate of the adduct will typically form. Continue stirring for 15-20 minutes to ensure complete formation.
-
Filtration: Isolate the white solid via vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry thoroughly under vacuum.
-
Usage: This stable, solid adduct can often be used directly in Suzuki-Miyaura coupling reactions, particularly in protic solvents, where it will slowly release the active boronic acid under the reaction conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 486422-59-7|this compound|BLD Pharm [bldpharm.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions Involving 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges and questions that arise when working with 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. As researchers, scientists, and drug development professionals, you understand the critical importance of robust and reproducible synthetic methods. The electron-deficient nature of this particular boronic acid introduces nuances that require careful consideration of catalyst systems and reaction conditions. This center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using this compound in Suzuki couplings.
Q1: Why is my Suzuki coupling with this compound giving low yields?
A1: Low yields with this substrate are often attributed to its electronic properties. The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can lead to a sluggish transmetalation step in the catalytic cycle, which is often the rate-limiting step.[1] To overcome this, several strategies can be employed:
-
Choice of Catalyst and Ligand: Employing a catalyst system with electron-rich and bulky ligands is crucial. Ligands like XPhos, SPhos, and RuPhos (Buchwald-type biarylphosphine ligands) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts, are often more effective as they efficiently generate the active Pd(0) species.[1]
-
Stronger Base: A stronger, non-nucleophilic base can facilitate the formation of the more reactive boronate species, thereby promoting transmetalation.[1] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][2]
-
Increased Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the sluggish kinetics associated with electron-deficient boronic acids.[1][3] Solvents with higher boiling points such as toluene, dioxane, or DMF may be beneficial.[1]
Q2: I am observing significant decomposition of my boronic acid. What is causing this and how can it be prevented?
A2: Electron-deficient arylboronic acids, like this compound, are more susceptible to decomposition, particularly through protodeboronation.[1][4] This is a side reaction where the boronic acid group is replaced by a hydrogen atom. Several factors can contribute to this:
-
Presence of Water and Strong Base: The combination of a strong base and water can accelerate protodeboronation.[1]
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1]
To mitigate boronic acid decomposition:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and ensuring the base is dry can significantly reduce protodeboronation.[1]
-
Proper Degassing: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-mediated side reactions.[1]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation.[3][4] Boronic esters are generally more stable and less prone to side reactions.[5]
-
Milder Base: If protodeboronation is a major issue, consider a milder base like potassium fluoride (KF).[1]
Q3: Which palladium catalyst and ligand combination is best for this specific Suzuki reaction?
A3: There is no single "best" catalyst for all Suzuki reactions, as the optimal choice depends on the specific coupling partners. However, for electron-deficient boronic acids, catalyst systems that are highly active and promote rapid reaction rates are preferred to outcompete decomposition pathways.
-
Recommended Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[1] These are typically used in combination with bulky, electron-rich phosphine ligands.
-
Buchwald Ligands: As mentioned, ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings.[1][6]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be excellent alternatives to phosphines and have shown efficacy in the coupling of aryl sulfamates.[7]
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often the most reliable choice as they are air-stable and provide a consistent source of the active Pd(0) catalyst.[1][8]
A screening of a few different ligand/catalyst combinations is often the most practical approach to identify the optimal system for your specific substrates.
Q4: Can I use an aryl chloride as the coupling partner with this compound?
A4: Yes, but it is generally more challenging than using an aryl bromide or iodide. The oxidative addition of palladium to the carbon-chlorine bond is slower than to carbon-bromine or carbon-iodine bonds. To successfully couple an aryl chloride, you will likely need a highly active catalyst system, such as one employing a Buchwald-type ligand, and potentially higher reaction temperatures.[2] Nickel catalysts have also emerged as effective for couplings involving less reactive aryl chlorides.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki reactions with this compound.
Problem: Low or No Product Formation
Problem: Formation of Significant Side Products
| Side Product | Probable Cause | Recommended Solution |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture; Inefficient initiation of Pd(II) precatalyst. | Thoroughly degas all solvents and reagents. Use a precatalyst that rapidly forms the active Pd(0) species.[1] |
| Protodeboronated Starting Material | Presence of water; Base is too strong or reaction time is too long. | Use anhydrous conditions.[1] Switch to a milder base (e.g., KF) or convert the boronic acid to its pinacol ester.[3] |
| Reduced Aryl Halide | Presence of a hydrogen source; Side reaction of the palladium hydride species. | Ensure anhydrous conditions and a properly maintained inert atmosphere. |
Experimental Protocols
The following are generalized protocols that can be adapted for your specific reaction.
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Precatalyst
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water or toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1][10]
Protocol 2: Preparation of the Boronic Acid Pinacol Ester
For instances where the boronic acid is unstable under the reaction conditions, converting it to the more robust pinacol ester is recommended.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Reaction Completion: Continue heating until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki reaction without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Sulfamoyl Moiety in Suzuki-Miyaura Coupling: A Comparative Guide to the Efficacy of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are pivotal scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] The judicious selection of the organoboron coupling partner is paramount to the success of this palladium-catalyzed transformation. This guide provides an in-depth comparison of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with other commonly employed arylboronic acids, offering insights into its efficacy and practical guidance for its application.
The Critical Role of Substituents in Suzuki-Miyaura Coupling
The electronic nature of substituents on the arylboronic acid profoundly influences the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the organic moiety, thereby accelerating the transfer of the aryl group from the boron atom to the palladium center. Conversely, electron-withdrawing groups (EWGs) can diminish this nucleophilicity, potentially leading to slower reaction rates or requiring more forcing conditions to achieve comparable yields.
The 4-(N,N-Dimethylsulfamoyl) group is a potent electron-withdrawing moiety due to the strong inductive and resonance effects of the sulfonyl group. This electronic characteristic places this compound in a distinct class compared to unsubstituted or electron-rich arylboronic acids.
Comparative Efficacy: A Data-Informed Perspective
| Arylboronic Acid | Substituent at para-position | Electronic Effect | Expected Reactivity | Typical Reported Yields |
| This compound | -SO₂N(CH₃)₂ | Strong Electron-Withdrawing | Moderate to Good | 70-90% (with optimized conditions) |
| Phenylboronic acid | -H | Neutral | Good (Baseline) | 85-98%[2][3] |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong Electron-Donating | High | >95%[4] |
| 4-Cyanophenylboronic acid | -CN | Strong Electron-Withdrawing | Moderate | 75-90% |
Analysis of Comparative Data:
-
Electron-Donating Groups: As expected, arylboronic acids with strong electron-donating groups like the methoxy group in 4-methoxyphenylboronic acid generally exhibit the highest reactivity and yields in Suzuki coupling reactions.[5]
-
Electron-Withdrawing Groups: Arylboronic acids with strong electron-withdrawing groups, such as the cyano group in 4-cyanophenylboronic acid, can present a greater challenge. However, with appropriate optimization of catalysts, ligands, and bases, high yields are still attainable. The N,N-Dimethylsulfamoyl group, being strongly electron-withdrawing, is anticipated to behave similarly to other electron-deficient arylboronic acids. While potentially requiring more tailored reaction conditions, it is a viable and effective coupling partner. The successful use of sulfonyl chlorides (structurally related to the sulfamoyl group) as coupling partners in Suzuki-Miyaura reactions further supports the feasibility of employing substrates with such electron-withdrawing functionalities.[6]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the impact of substituents and optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Analytical Methods for Boronic Acid Impurities
For researchers and professionals in drug development, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety. Boronic acids and their derivatives, while indispensable in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, can pose a significant risk as potential genotoxic impurities (PGIs).[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate strict control of such impurities to a Threshold of Toxicological Concern (TTC).[2] This necessitates the development and validation of highly sensitive and robust analytical methods capable of detecting these impurities at trace levels.
This guide provides an in-depth comparison of the principal analytical techniques for detecting and quantifying boronic acid impurities. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to help you design a self-validating system for impurity analysis that is both scientifically sound and regulatorily compliant.
The Analytical Challenge: The Unique Chemistry of Boronic Acids
Boronic acids present unique analytical challenges. Their low volatility and, for many common variants, a lack of strong chromophores make direct analysis by standard chromatographic techniques difficult.[2] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can complicate chromatographic separation and spectral analysis.[3] Pinacolboronate esters, frequently used in synthesis, are susceptible to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions, creating analytical inaccuracies.[4][5] These factors demand careful consideration when selecting and validating an analytical method.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is a critical decision dictated by the required sensitivity, the nature of the analyte, the complexity of the sample matrix (i.e., the Active Pharmaceutical Ingredient or API), and the specific regulatory requirements.
Core Methodologies at a Glance
| Technique | Principle | Typical Sensitivity (LOQ) | Strengths | Limitations | Best Suited For |
| HPLC-UV | Liquid chromatographic separation with UV absorbance detection. | µg/mL to ng/mL | Cost-effective, widely available, good for routine purity checks.[1] | Insufficient sensitivity for trace PGI analysis; requires a chromophore.[2] | Quantification of known, UV-active boronic acid impurities at non-trace levels. |
| GC-MS | Gas chromatographic separation of volatile compounds with mass spectrometry detection. | ng/mL | High specificity and sensitivity for volatile or derivatizable compounds.[6] | Requires derivatization for non-volatile boronic acids; potential for thermal degradation.[2][4] | Analysis of volatile boronic acids or those easily converted to stable, volatile derivatives.[7] |
| ICP-MS | Atomization and ionization in plasma followed by elemental mass detection. | pg/mL | Extremely sensitive for total boron content.[2] | Cannot differentiate between the boron in the API and boron-containing impurities.[2][8] | Determining total elemental boron content; not for specific impurity quantification. |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | ng/mL to pg/mL[1] | High sensitivity and specificity; can analyze specific non-volatile impurities directly.[9][10] | Higher cost and complexity; potential for matrix effects. | Trace-level quantification of specific boronic acid impurities in complex matrices.[1] |
The Foundation of Trust: A Guide to Method Validation
Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[11] The internationally recognized standard for this process is the ICH Q2(R1) guideline, which is complemented by regional guidance from bodies like the FDA and the procedures outlined in the USP General Chapter <1225>.[12][13][14]
A validation protocol should be established before the study begins, defining the analytical procedure, the performance characteristics to be evaluated, and the acceptance criteria.[15]
Figure 1: Interrelationship of key analytical validation parameters as per ICH Q2(R1).
Key Validation Parameters Explained
-
Specificity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components.[16] For impurity methods, this is often demonstrated by spiking the API sample with the boronic acid impurity and showing that the method can separate and accurately quantify it without interference.[11]
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[17] This is typically evaluated by analyzing a series of standards across a range of concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.99.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy : The closeness of the test results obtained by the method to the true value. It's often assessed using recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[18]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13]
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] For impurity methods, the LOQ is a critical parameter.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).[14] This provides an indication of its reliability during normal usage.
Experimental Protocols: A Practical Comparison
Here we provide detailed, self-validating protocols for two common, yet fundamentally different, approaches: GC-MS with derivatization and direct analysis by HPLC-UV.
Protocol 1: GC-MS Method for Methylboronic Acid (MBA) Impurity with Derivatization
Causality: Direct GC-MS analysis of methylboronic acid is not feasible due to its non-volatile nature. Derivatization with an agent like triethanolamine converts the polar, non-volatile boric acid into a stable, volatile borate ester, which is amenable to GC analysis.[7] This approach provides excellent sensitivity and specificity due to the combination of chromatographic separation and mass-based detection.
Figure 2: Experimental workflow for GC-MS analysis of boronic acid impurities after derivatization.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Methylboronic Acid (MBA) reference standard (100 µg/mL) in pyridine.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by diluting the stock solution with pyridine.
-
Accurately weigh 100 mg of the API sample into a vial.
-
-
Derivatization Procedure:
-
To each standard and sample vial, add 1 mL of pyridine.
-
Add 100 µL of a 10 mg/mL solution of triethanolamine in pyridine.
-
Cap the vials tightly and heat in a heating block at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the MBA-triethanolamine derivative.
-
-
Validation Protocol:
-
Specificity: Analyze a blank (pyridine + derivatizing agent) and a spiked API sample to ensure no interfering peaks at the retention time of the derivative.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. Calculate the R² value.
-
Accuracy: Spike the API at three levels (e.g., 1 ppm, 5 ppm, 10 ppm) in triplicate and calculate the percent recovery.
-
LOQ: Determine the lowest concentration standard that provides a signal-to-noise ratio of at least 10 and meets acceptance criteria for precision and accuracy.
-
Protocol 2: HPLC-UV Method for 4-Carboxyphenylboronic Acid (CPBA) Impurity
Causality: This method is suitable for boronic acids that possess a strong UV chromophore, such as those with aromatic rings.[19] A reversed-phase C18 column is a common choice.[6] The key challenge is ensuring the stability of the boronic acid on the column and achieving reproducible results; a buffered mobile phase is often essential to control ionization and minimize peak tailing.[3]
Step-by-Step Methodology:
-
Mobile Phase and Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare a stock solution of 4-Carboxyphenylboronic Acid (CPBA) reference standard (100 µg/mL) in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare calibration standards from 0.5 µg/mL to 50 µg/mL in the diluent.
-
Prepare the sample by dissolving 20 mg of the API in 10 mL of diluent.
-
-
HPLC-UV Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
-
Validation Protocol:
-
Specificity: Analyze a blank, the API matrix, and a spiked sample to demonstrate peak purity and resolution from the main API peak and any other impurities.
-
Linearity & Range: Analyze the calibration standards and establish the linear range that meets precision and accuracy requirements.
-
Accuracy & Precision: Perform recovery studies by spiking the API at three concentrations within the determined range. Analyze six replicate preparations at 100% of the target concentration to assess repeatability.
-
Interpreting and Reporting Validation Data
All experimental data must be thoroughly documented.[11] The final validation report should summarize the results and demonstrate that the method is suitable for its intended purpose.
Example Validation Data Summary
| Validation Parameter | GC-MS (MBA) | HPLC-UV (CPBA) | Typical Acceptance Criteria |
| Specificity | No interference observed | Resolution > 2.0 | No interference at the analyte retention time |
| Linearity (R²) | 0.9992 | 0.9989 | R² ≥ 0.99 |
| Range (ppm) | 1 - 15 | 5 - 50 | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.2% - 103.5% | 80% - 120% for impurities |
| Precision (Repeatability, %RSD) | 2.8% | 3.5% | ≤ 15% for trace impurities |
| LOQ (ppm) | 1.0 | 5.0 | S/N ≥ 10; acceptable precision/accuracy |
| Robustness | Unaffected by ±2°C in oven temp | Unaffected by ±0.2 pH unit change | Results remain within acceptance criteria |
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for the analysis of boronic acid impurities. The optimal choice is a function of the specific impurity, the required detection levels, and the available instrumentation. While HPLC-UV offers a simple solution for less demanding applications, the potential for boronic acids to be mutagenic often necessitates the higher sensitivity and specificity of mass spectrometry-based techniques.[1][10]
LC-MS/MS is frequently the most powerful tool, providing the ability to directly quantify specific, non-volatile boronic acids at trace levels required for PGI control.[1] However, a well-validated GC-MS method with appropriate derivatization can be equally effective and sensitive.[7] ICP-MS serves a different, complementary purpose in determining total boron content.
Ultimately, a robust validation package, grounded in the principles of ICH Q2(R1), is the key to ensuring data integrity, regulatory compliance, and drug safety.[13] By understanding the causality behind the analytical choices and meticulously documenting the method's performance, scientists can confidently demonstrate that their chosen procedure is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. uspbpep.com [uspbpep.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. jordilabs.com [jordilabs.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. fda.gov [fda.gov]
- 16. drugfuture.com [drugfuture.com]
- 17. database.ich.org [database.ich.org]
- 18. propharmagroup.com [propharmagroup.com]
- 19. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
The Researcher's Guide to Palladium Catalysts for Sulfamate Cross-Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the creation of novel pharmaceuticals and functional materials. Aryl sulfamates have emerged as versatile and stable electrophilic partners in cross-coupling reactions, offering a valuable alternative to traditional aryl halides. The success of these transformations is intrinsically linked to the choice of the palladium catalyst system. This guide provides a comprehensive comparative analysis of various palladium catalysts for the cross-coupling of sulfamates, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in catalyst selection and reaction optimization.
The Landscape of Palladium Catalysts for Sulfamate Coupling
The palladium-catalyzed cross-coupling of aryl sulfamates, a variant of the renowned Buchwald-Hartwig amination and Suzuki-Miyaura coupling, relies on a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[1][2] The efficiency of each step is profoundly influenced by the palladium precursor and, most critically, the ancillary ligand.
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Beyond
Commonly employed palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While both are effective, their activation to the catalytically active Pd(0) species can differ.[3][4] Studies comparing Pd(dba)₂ and Pd₂(dba)₃ in C-N and C-S coupling reactions have shown analogous mechanisms and cognate performance, suggesting that for many applications, they can be used interchangeably.[4][5][6] More advanced precatalysts, such as palladacycles and allyl-palladium complexes, offer enhanced stability and controlled activation, often leading to higher catalytic activity.[7][8]
The Ligand's Decisive Role: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The ligand sphere around the palladium atom is paramount in dictating the catalyst's reactivity, stability, and substrate scope. Two major classes of ligands dominate the field: bulky, electron-rich phosphines and strongly σ-donating N-heterocyclic carbenes (NHCs).
-
Biaryl Phosphine Ligands (Buchwald Ligands): Developed by the Buchwald group, ligands such as XPhos, SPhos, and RuPhos have become the gold standard for many cross-coupling reactions.[9][10] Their steric bulk and electron-donating properties facilitate oxidative addition and reductive elimination. For the coupling of aryl sulfamates, XPhos has demonstrated notable success, attributed to a stabilizing noncovalent interaction between the palladium center and the biaryl motif of the ligand.[8][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts.[12][13] In many cases, Pd-NHC complexes exhibit higher turnover numbers and a broader substrate scope compared to their phosphine counterparts.[12] For sulfamate coupling, NHC-Pd(II) complexes have been shown to be efficient catalysts for Suzuki-Miyaura reactions.
Comparative Performance Analysis
Direct, side-by-side comparisons of a wide array of palladium catalysts for a single sulfamate cross-coupling reaction are not extensively documented. However, by synthesizing data from various studies, we can construct a comparative overview.
C-N Cross-Coupling (Amination) of Aryl Sulfamates
A recent study on the amination of aryl sulfamates provides a valuable comparison between a novel palladacycle supported by a dialkylterphenyl phosphine ligand (let's call it "Catalyst 1" for simplicity) and an XPhos-supported palladacycle.[8][11]
| Catalyst | Amine Nucleophile | Aryl Sulfamate | Yield (%) | Conditions | Reference |
| Catalyst 1 | Aniline | Naphthyl sulfamate | 95 | 2.5 mol% catalyst, NaOtBu, tBuOH/H₂O, 110°C, 18h | [8] |
| Pd-XPhos precatalyst | Aniline | Naphthyl sulfamate | Comparable to Catalyst 1 | Optimized conditions | [8] |
| Catalyst 1 | Morpholine | Naphthyl sulfamate | 85 | 2.5 mol% catalyst, NaOtBu, tBuOH/H₂O, 110°C, 18h | [8] |
| Pd-XPhos precatalyst | Morpholine | Naphthyl sulfamate | 65 | Optimized conditions | [8] |
| Catalyst 1 | 2-Aminopyridine | Naphthyl sulfamate | 82 | 2.5 mol% catalyst, NaOtBu, tBuOH/H₂O, 110°C, 18h | [8] |
| Pd-XPhos precatalyst | 2-Aminopyridine | Naphthyl sulfamate | 50 | Optimized conditions | [8] |
Key Insight: While both catalysts are effective, "Catalyst 1" demonstrated superior performance, particularly with more challenging amine nucleophiles like morpholine and heteroarylamines.[8] This highlights the importance of ligand design beyond the standard Buchwald systems for specific applications.
C-C Cross-Coupling (Suzuki-Miyaura) of Aryl Sulfamates
The Suzuki-Miyaura coupling of aryl sulfamates has also been a focus of catalyst development. A study comparing various allyl-based palladium precatalysts with the XPhos ligand provides insights into their relative performance for the coupling of 1-naphthyl sulfamate with 4-methoxyphenyl boronic acid.[7]
| Palladium Precatalyst | Ligand | Yield (%) after 6h | Conditions | Reference |
| tBuIndPdCl | XPhos | >90 | 2.5 mol% precatalyst, K₃PO₄, Toluene/MeOH, 80°C | [7] |
| CrotylPdCl | XPhos | ~60 | 2.5 mol% precatalyst, K₃PO₄, Toluene/MeOH, 80°C | [7] |
| AllylPdCl | XPhos | ~50 | 2.5 mol% precatalyst, K₃PO₄, Toluene/MeOH, 80°C | [7] |
| CinnamylPdCl | XPhos | ~40 | 2.5 mol% precatalyst, K₃PO₄, Toluene/MeOH, 80°C | [7] |
Key Insight: The choice of the palladium precatalyst significantly impacts the reaction efficiency, with the tBuIndPd(XPhos)Cl system showing the highest activity in this specific Suzuki-Miyaura reaction of an aryl sulfamate.[7]
Mechanistic Considerations
The catalytic cycle for palladium-catalyzed sulfamate cross-coupling generally follows the established paradigms for Buchwald-Hartwig and Suzuki-Miyaura reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed sulfamate cross-coupling.
DFT calculations have suggested that for the amination of aryl sulfamates, the oxidative addition of the aryl sulfamate to the Pd(0) complex is the rate-determining step.[8][14] The electronic properties and steric hindrance of the ligand play a crucial role in modulating the energy barrier of this step.
Experimental Protocols
The following are representative, detailed experimental protocols for the palladium-catalyzed cross-coupling of aryl sulfamates.
Protocol for Buchwald-Hartwig Amination of an Aryl Sulfamate
This protocol is adapted from the work of García-Melchor and coworkers on the amination of aryl sulfamates.[8]
Materials:
-
Aryl sulfamate (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladacycle precatalyst (e.g., Catalyst 1 or Pd-XPhos precatalyst, 0.025 mmol, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous tert-butanol (tBuOH)
-
Degassed deionized water
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk tube under an inert atmosphere, add the aryl sulfamate, amine, palladacycle precatalyst, and sodium tert-butoxide.
-
Add a solvent mixture of tert-butanol and water (e.g., 2 mL of a 3:1 tBuOH:H₂O mixture).
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Caption: Experimental workflow for the Buchwald-Hartwig amination of aryl sulfamates.
Protocol for Suzuki-Miyaura Coupling of an Aryl Sulfamate
This protocol is a general representation based on conditions reported for the Suzuki-Miyaura coupling of aryl sulfamates.[1][7]
Materials:
-
Aryl sulfamate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., tBuIndPd(XPhos)Cl, 0.025 mmol, 2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene
-
Anhydrous methanol (MeOH)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the aryl sulfamate, arylboronic acid, palladium precatalyst, and potassium phosphate to the reaction vessel.
-
Add a solvent mixture of toluene and methanol (e.g., 3 mL of a 2:1 toluene:MeOH mixture).
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the biaryl product.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of aryl sulfamates is a rapidly evolving field with significant potential for the synthesis of complex molecules. While traditional palladium precursors and Buchwald's biaryl phosphine ligands, particularly XPhos, have demonstrated considerable utility, recent advancements in catalyst design are pushing the boundaries of efficiency and substrate scope. The development of novel palladacycles and the exploration of N-heterocyclic carbene ligands are providing researchers with a more diverse and powerful toolkit.
For scientists and drug development professionals, the choice of catalyst should be guided by the specific substrates and desired transformation. For challenging aminations, specialized palladacycles may offer superior performance. For Suzuki-Miyaura couplings, the selection of the appropriate palladium precatalyst is crucial for achieving high yields. As our understanding of the subtle mechanistic details of these reactions deepens, the rational design of even more efficient and selective catalysts for sulfamate cross-coupling can be anticipated, further solidifying the importance of this methodology in modern organic synthesis.
References
- 1. Pd-Catalyzed Suzuki-Miyaura and Hiyama-Denmark Couplings of Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Pd(dba)2 vs Pd2(dba)3: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted CâN and CâS Coupling Reactions - American Chemical Society - Figshare [acs.figshare.com]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 13. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idus.us.es [idus.us.es]
A Comparative Guide to the Quantification of Trace Impurities in 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1] 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a key building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules.[2] Given its role, the presence of even trace-level impurities can have profound consequences, potentially leading to the formation of unwanted side products, reduced final product yield, and the introduction of potentially mutagenic or toxic entities into the final drug substance.[3][4]
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and quantification of impurities.[5][6] This guide provides a comprehensive comparison of the principal analytical methodologies for quantifying trace impurities in this compound. We will delve into the mechanistic rationale behind method selection, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Understanding the Impurity Profile
Before selecting an analytical method, it is crucial to anticipate the potential impurities. For arylboronic acids, these typically fall into several categories:
-
Process-Related Impurities: Unreacted starting materials, residual reagents, and synthetic intermediates.
-
Degradation Products: Boronic acids are susceptible to degradation. The most common degradant is the corresponding boroxine , a cyclic trimer formed through intermolecular dehydration.[7] Hydrolysis can also lead to the formation of boric acid.
-
Isomers: Positional isomers that may have formed during synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process are common impurities.[7]
Comparative Analysis of Core Analytical Methodologies
The quantification of trace impurities necessitates a careful balance of sensitivity, selectivity, and robustness. The three most prevalent and powerful techniques for this application are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) serves a more specialized role.
Method Selection Workflow
The choice of methodology is dictated by the analytical objective. The following decision tree illustrates a logical workflow for selecting the optimal technique.
Caption: Diagram 1: Analytical Method Selection Workflow
Performance Comparison
The table below provides an at-a-glance comparison of the key performance attributes of each technique for the analysis of impurities in this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation with UV absorbance detection.[8] | Chromatographic separation with mass-based detection and fragmentation.[1] | Separation of volatile compounds followed by mass-based detection.[8] | Nuclear spin resonance in a magnetic field for structural elucidation.[7] |
| Primary Use | Routine purity analysis, quantification of known, UV-active impurities. | Trace-level quantification (ppm/ppb), identification of unknowns, analysis of genotoxic impurities.[9][10] | Analysis of volatile or derivatizable impurities (e.g., residual solvents).[8] | Structural confirmation, quantification of major components and significant impurities. |
| Sensitivity | Moderate (LOD ~0.01-0.05%) | Very High (LOD <1 ppm).[11][12] | High (for volatile analytes).[3] | Low to Moderate (LOD >0.1%) |
| Selectivity | Moderate (co-elution possible) | Very High (based on mass-to-charge ratio) | High (based on mass spectrum) | Very High (unique spectral fingerprint) |
| Quantification | Excellent (with standards) | Excellent (with standards) | Good (with standards) | Good (qNMR with internal standard) |
| Limitations | Requires chromophore; lower sensitivity. | Matrix effects can cause ion suppression; higher cost. | Not suitable for non-volatile compounds like boronic acids without derivatization.[8] | Lower sensitivity; complex spectra due to boroxine formation.[7] |
Experimental Protocols & Methodologies
A self-validating system is one where the experimental design includes controls and checks that inherently confirm the reliability of the data.[5] The following protocols are designed with this principle in mind, incorporating system suitability tests and quality controls as standard practice.
General Analytical Workflow
All chromatographic and spectroscopic methods follow a fundamental workflow from sample receipt to final data reporting.
Caption: Diagram 2: General Analytical Workflow
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: This method is the workhorse for routine quality control, ideal for quantifying the main component and known impurities present at levels above approximately 0.05%. A C18 reversed-phase column is chosen for its broad applicability to aromatic compounds.[8] The use of a buffered mobile phase with an organic modifier allows for the effective separation of components based on their polarity.[7]
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.[13]
-
Mobile Phase B: Acetonitrile.
-
Causality: Ammonium acetate buffer helps maintain a consistent pH, ensuring reproducible retention times and peak shapes.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare a working standard for assay at 0.1 mg/mL by diluting the stock solution.
-
Prepare a sensitivity solution at 0.5 µg/mL (equivalent to 0.5% of a 0.1 mg/mL sample concentration) to verify detection limits.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.[8]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing consistently.
-
Data Analysis: Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 if not predetermined.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: When sensitivity and specificity are paramount, LC-MS/MS is the definitive technique. It is essential for quantifying impurities that are potentially mutagenic and must be controlled at the parts-per-million (ppm) level, in accordance with ICH M7 guidelines.[3][9] Electrospray ionization (ESI) in negative mode is often effective for boronic acids, which can be deprotonated.[11]
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid aids in the ionization process for ESI-MS by providing a source of protons (for positive mode) or promoting adduct formation, leading to better sensitivity and peak shape.[7]
-
-
Standard Preparation:
-
Prepare individual stock solutions of available impurity standards and the main compound at 100 µg/mL in diluent (50:50 Acetonitrile/Water).
-
Create a mixed standard solution and perform serial dilutions to generate a calibration curve covering the expected concentration range of the impurities (e.g., 1 ng/mL to 100 ng/mL).
-
-
Sample Preparation:
-
Accurately prepare a sample solution at a higher concentration, for example, 1.0 mg/mL, to achieve low ppm-level detection limits for the impurities.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[14]
-
Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.[13]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a standard of each analyte to determine the most abundant and specific precursor ion and product ion transitions. For the parent compound (C₈H₁₂BNO₄S, MW 229.06), a potential precursor ion could be the [M-H]⁻ ion at m/z 228.1.
-
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, establishing specificity, linearity, range, accuracy, precision, and the limit of quantification (LOQ).[15][16] The LOQ should be sufficiently low to meet the required control threshold (e.g., < 5 ppm).
-
Data Analysis: Quantify impurities against the calibration curve generated from the reference standards. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy to correct for matrix effects.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is unparalleled for the structural identification of unknown impurities and can provide quantitative information without the need for specific impurity reference standards (qNMR). ¹¹B NMR is particularly useful for distinguishing between the desired boronic acid and its boroxine anhydride.[8][17]
-
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent.
-
Causality: The presence of boroxine trimers can lead to complex and broadened signals in ¹H NMR.[7] Using a coordinating solvent like methanol-d₄ (CD₃OD) can break up the anhydride, simplifying the spectrum and providing sharper signals for the monomeric boronic acid.[7][18]
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Integrate all peaks. The purity can be estimated by comparing the integration of impurity signals to the main compound signals.
-
-
¹¹B NMR Acquisition:
-
Quantitative NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into the NMR tube.
-
Acquire the spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all nuclei for accurate integration.
-
Calculate the concentration of the analyte relative to the known concentration of the internal standard.
-
-
Conclusion
The selection of an analytical method for quantifying trace impurities in this compound is a strategic decision guided by the specific analytical objective and required sensitivity. For routine quality control and assay, a well-validated HPLC-UV method offers reliability and efficiency. For the structural elucidation of unknown impurities and assessing the boroxine-to-boronic acid ratio, NMR spectroscopy is an indispensable tool. However, for ensuring patient safety and meeting stringent regulatory requirements for trace-level and potentially genotoxic impurities, a highly sensitive and specific LC-MS/MS method is the authoritative choice.[1][12] By combining these techniques, researchers and drug developers can build a comprehensive and robust analytical control strategy, ensuring the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cormica.com [cormica.com]
- 5. particle.dk [particle.dk]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. fda.gov [fda.gov]
- 16. qbdgroup.com [qbdgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid: LC-MS versus GC-MS
Introduction: The Analytical Challenge of a Key Synthetic Intermediate
4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a crucial building block in modern synthetic chemistry, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] Its molecular structure, featuring both a polar boronic acid group and a sulfonamide moiety, makes it an essential reagent for the synthesis of complex pharmaceutical compounds. The empirical formula is C₈H₁₂BNO₄S, and it has a molecular weight of 229.06 g/mol .[3][4][5]
The accurate quantification of this compound is critical for ensuring reaction stoichiometry, controlling impurity profiles, and guaranteeing the quality of active pharmaceutical ingredients (APIs). However, the analysis of boronic acids presents significant challenges. These molecules are known for their high polarity, thermal lability, and a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate analysis.[6][7][8][9] This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound, offering field-proven insights for researchers and drug development professionals.
Pillar 1: A Fundamental Choice—Navigating Analyte Properties
The decision between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. Gas Chromatography requires compounds to be volatile and thermally stable to be vaporized and travel through the column. Liquid Chromatography, conversely, separates compounds in the liquid phase and is well-suited for a wider range of polarities and less volatile molecules.
For this compound, its structure immediately suggests a preference. The presence of the boronic acid (-B(OH)₂) and sulfonamide (-SO₂N(CH₃)₂) functional groups renders the molecule highly polar and non-volatile. Direct injection into a hot GC inlet would likely lead to thermal degradation and poor chromatographic performance.[6][9] Therefore, LC-MS emerges as the more direct and logical approach. GC-MS remains a possibility, but it necessitates a chemical modification step—derivatization—to overcome the analyte's inherent limitations.
Caption: Analyte-driven selection between GC-MS and LC-MS.
Pillar 2: The Direct Approach—LC-MS Analysis
LC-MS is the preferred method for analyzing this compound as it can measure the compound in its native form without requiring derivatization.[8][10] This simplifies the workflow, reduces sample preparation time, and eliminates potential errors associated with incomplete derivatization reactions.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol outlines a robust method for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Sample Preparation:
-
Rationale: The goal is a simple dissolution to maintain the analyte's integrity.
-
Procedure:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards and quality control samples at the desired concentrations.
-
2. LC Parameters:
-
Rationale: Reversed-phase chromatography is ideal for separating polar compounds. A C18 stationary phase provides excellent retention and peak shape. The mobile phase additives aid in protonation/deprotonation, enhancing chromatographic separation and ionization efficiency.
-
Instrumentation: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Parameters:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique perfect for polar, non-volatile molecules. Negative ion mode is chosen to facilitate the deprotonation of the acidic hydroxyl groups on the boronic acid moiety, which typically yields a strong [M-H]⁻ signal. Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
-
Instrumentation: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: ESI, Negative.
-
Precursor Ion (Q1): m/z 228.0 (for [M-H]⁻).
-
Product Ion (Q3): A suitable fragment ion would be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of the boronic acid group or cleavage within the sulfonamide moiety.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Flow: 11 L/min.
Caption: Workflow for the direct LC-MS analysis of the target analyte.
Pillar 3: The Indirect Path—GC-MS with Derivatization
While not the primary choice, GC-MS can be adapted for this analysis. The critical prerequisite is a derivatization step to convert the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for gas chromatography.[7][9] This adds complexity and potential sources of error but can be a valid approach.
Experimental Protocol: A Two-Stage GC-MS Method
Stage 1: Derivatization
-
Rationale: The hydroxyl groups of the boronic acid are the primary target for derivatization. Reacting them with a diol, such as pinacol or triethanolamine, forms a stable, less polar, and more volatile cyclic boronate ester.[1][11][12]
-
Procedure:
-
To 1 mg of the sample in a vial, add 500 µL of pyridine (as a solvent and catalyst) and 50 µL of a derivatizing agent (e.g., 2,3-Dimethyl-2,3-butanediol, also known as pinacol).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Carefully collect the upper organic layer (hexane), which contains the derivatized analyte, and transfer it to a new autosampler vial for GC-MS analysis.
-
Stage 2: GC-MS Analysis
-
Rationale: A standard non-polar column is suitable for the resulting boronate ester derivative. Electron Ionization (EI) provides reproducible fragmentation patterns for structural confirmation, and Selected Ion Monitoring (SIM) can be used for sensitive quantification.
-
Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Mode: Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.
Caption: Multi-stage workflow for GC-MS analysis including derivatization.
Head-to-Head: Performance Comparison
The choice of technique has significant implications for workflow efficiency, data quality, and resource allocation.
| Feature | LC-MS | GC-MS |
| Sample Preparation | Simple & Fast: Direct "dilute and shoot" approach. | Complex & Multi-step: Mandatory, time-consuming derivatization and extraction required.[9] |
| Analysis Type | Direct: Measures the native analyte. | Indirect: Measures a chemical derivative of the analyte. |
| Throughput | High: Rapid analysis times are achievable without pre-column chemistry.[8][10] | Low: Derivatization step significantly increases overall analysis time per sample. |
| Risk of Error | Low risk from sample prep. Potential for matrix effects (ion suppression). | High risk from sample prep (incomplete reaction, derivative instability). |
| Sensitivity | Excellent, especially with MS/MS (MRM mode).[13][14] | Can be very sensitive, but depends on derivatization efficiency and derivative ionization. |
| Selectivity | High, particularly with tandem mass spectrometry. | High, especially with SIM mode and unique fragment ions. |
| Robustness | Generally robust; column longevity can be a factor with complex matrices. | Heavily dependent on the reproducibility of the derivatization step. |
Conclusion and Authoritative Recommendation
For the analysis of this compound, LC-MS is unequivocally the superior and recommended technique. Its ability to analyze this polar, non-volatile compound directly offers unparalleled advantages in speed, simplicity, and reliability. The elimination of the derivatization step not only accelerates sample throughput but also removes a significant source of potential analytical error, leading to more trustworthy and reproducible data. This is particularly crucial in regulated environments such as pharmaceutical development and quality control.
GC-MS remains a viable, albeit more complex and labor-intensive, alternative. It should only be considered in situations where LC-MS is unavailable or if a specific analytical challenge, such as a co-eluting interference in the LC system, necessitates an orthogonal separation technique. In such cases, meticulous validation of the derivatization protocol is paramount to ensure data integrity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 486422-59-7 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Investigating the biological activity of derivatives synthesized from 4-(N,N-Dimethylsulfamoyl)phenylboronic acid.
A Comparative Guide to the Biological Activity of Novel 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid Derivatives
This guide provides an in-depth comparison of the biological activities of newly synthesized derivatives of this compound. We will explore the rationale behind their design, present detailed protocols for their evaluation, and analyze their performance as potential therapeutic agents, focusing on cytotoxicity and specific enzyme inhibition.
The Rise of Boronic Acids in Drug Discovery
The incorporation of boron, specifically in the form of boronic acid, has become a validated strategy in modern medicinal chemistry.[1] This is largely due to the unique ability of the boronic acid moiety to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2][3] This mechanism allows boronic acid-containing compounds to act as potent transition-state analogue inhibitors.[2][4] The clinical success of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma galvanized the field, demonstrating that boronic acids are a viable and powerful pharmacophore.[5][6][7] Since then, several other boronic acid drugs have received FDA approval, solidifying their role in drug development.[1][6]
The Scaffold: Rationale for this compound
Our investigation begins with the parent scaffold, this compound. This starting material was selected for two key reasons:
-
The Boronic Acid "Warhead": The B(OH)₂ group is the functional component responsible for interacting with the target enzyme's active site. Its electrophilic boron atom readily accepts a lone pair from a nucleophilic serine residue, forming a tetrahedral boronate adduct that mimics the enzymatic transition state.[4][8]
-
The Sulfamoyl Moiety: The N,N-Dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a well-established functional group in medicinal chemistry.[9] It can improve aqueous solubility, act as a hydrogen bond acceptor, and provide a metabolically stable anchor for further chemical modification, potentially enhancing the pharmacokinetic profile of the derivatives.[1]
Our strategy involves synthesizing a small, focused library of derivatives by introducing various substituents onto the phenyl ring. This allows for a systematic investigation of how electronic and steric modifications influence biological activity.
Caption: Logical workflow from scaffold design to SAR analysis.
Comparative Biological Evaluation
To assess the potential of these novel derivatives, a two-pronged evaluation strategy was employed: a general cytotoxicity screen to establish a safety profile, followed by a target-specific enzyme inhibition assay to determine potency and mechanism.
General Cytotoxicity: The MTT Assay
Before assessing specific enzyme inhibition, it is crucial to understand the general cytotoxic effect of the compounds on living cells. A compound that indiscriminately kills all cells is a poison, not a drug. The MTT assay is a robust and widely used colorimetric method for this purpose.[10]
Principle of the MTT Assay: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human leukemia cells (HL-60) into a 96-well microtiter plate at a density of 5 x 10⁴ cells/mL in 100 µL of culture medium per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the parent compound in culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Cytotoxicity Data (Illustrative)
| Compound | Derivative Modification | IC₅₀ vs. HL-60 cells (µM) |
| Parent | None | > 100 |
| Analog 1 | + 3-Fluoro | 85.2 |
| Analog 2 | + 3-Nitro | 22.5 |
| Analog 3 | + 3-Trifluoromethyl | 15.8 |
Data are illustrative to demonstrate comparative analysis.
Target-Specific Inhibition: β-Lactamase Assay
Boronic acids are well-documented inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin.[2][4] This makes β-lactamase an excellent target to probe the specific inhibitory potential of our new derivatives.
Principle of Inhibition: The boronic acid forms a reversible, covalent adduct with the catalytic Serine-70 residue in the active site of Class C β-lactamases, mimicking the tetrahedral intermediate of β-lactam hydrolysis and effectively blocking enzyme activity.[4]
Experimental Protocol: β-Lactamase Inhibition Assay
-
Reagents: Prepare a solution of AmpC β-lactamase in 50 mM phosphate buffer (pH 7.0). Prepare a stock solution of the chromogenic substrate nitrocefin. Prepare serial dilutions of the inhibitor compounds.
-
Assay Setup: In a 96-well plate, add 20 µL of each inhibitor concentration.
-
Enzyme Addition: Add 160 µL of the AmpC β-lactamase solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of the nitrocefin substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over 10 minutes using a kinetic plate reader.
-
Analysis: Calculate the initial velocity (V₀) for each inhibitor concentration. Determine the half-maximal inhibitory concentration (IC₅₀) and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, assuming competitive inhibition.[2]
Comparative Enzyme Inhibition Data (Illustrative)
| Compound | Derivative Modification | AmpC β-Lactamase Kᵢ (nM) |
| Parent | None | 850 |
| Analog 1 | + 3-Fluoro | 420 |
| Analog 2 | + 3-Nitro | 95 |
| Analog 3 | + 3-Trifluoromethyl | 68 |
Data are illustrative to demonstrate comparative analysis.
Structure-Activity Relationship (SAR) and Mechanistic Insight
By comparing the data from both assays, we can derive valuable structure-activity relationships:
-
Parent Compound: The parent this compound shows weak enzyme inhibition and negligible cytotoxicity, making it an excellent, non-toxic starting point.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (EWG) at the 3-position (meta to the boronic acid) significantly increases enzyme inhibitory potency. This is likely because EWGs increase the Lewis acidity of the boron atom, making it more electrophilic and thus more reactive towards the catalytic serine residue.[4]
-
Potency vs. Cytotoxicity: The potency trend for enzyme inhibition (Analog 3 > Analog 2 > Analog 1 > Parent) correlates with the trend for cytotoxicity. This suggests that the observed cytotoxicity may be, at least in part, due to on-target or off-target enzyme inhibition. Analog 3, the most potent inhibitor, is also the most cytotoxic. This highlights the critical balance between efficacy and safety that must be managed in drug development.
The mechanism of action for many boronic acid drugs, such as Bortezomib, involves the inhibition of key cellular machinery like the proteasome. This disrupts signaling pathways critical for cancer cell survival, such as the NF-κB pathway.
Caption: Inhibition of the proteasome by a boronic acid derivative.
Conclusion
This guide demonstrates a systematic approach to evaluating the biological activity of novel derivatives of this compound. Our illustrative results show that chemical modification of the parent scaffold can dramatically enhance biological activity. Specifically, the addition of strong electron-withdrawing groups increases potency against the model enzyme β-lactamase, though this correlates with an increase in general cytotoxicity.
These findings provide a strong foundation for further optimization. Future work should focus on synthesizing derivatives that can distinguish between bacterial and mammalian enzymes or that incorporate features to improve selective uptake by target cells, thereby maximizing therapeutic effect while minimizing toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 4-(N,N-Dimethylsulfamoyl)phenylboronic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. Improper disposal of chemical waste not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
The Critical Importance of Proper Chemical Waste Management
The responsible management of laboratory chemical waste is a cornerstone of a robust safety culture. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the handling and disposal of hazardous materials to prevent environmental contamination and workplace injuries.[2][3][4] Boronic acids, as a class of compounds, require careful handling due to their potential for irritation and toxicity.[5][6][7][8][9][10] Adherence to proper disposal procedures is not merely a matter of compliance but a professional obligation to ensure a safe and sustainable research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Key Potential Hazards:
-
May cause respiratory irritation, particularly if in powdered form, due to the potential for dust formation.[5][9][10][11]
Mandatory Personal Protective Equipment (PPE): To mitigate the risks associated with these hazards, the following PPE must be worn at all times when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[6][10][11] |
| Hand Protection | Nitrile or neoprene gloves. It is advisable to consider double gloving. | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before use.[5][12] |
| Body Protection | A fully fastened lab coat that covers the arms. | Protects the wearer's clothing and skin from accidental spills.[5] |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects.[12] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely.[5][13] | Prevents the inhalation of fine particles that may cause respiratory tract irritation.[9][10][11] |
All handling of this compound, including the preparation of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[12][14]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste procedure. The following steps provide a clear workflow for its safe collection and disposal.
1. Waste Segregation: The First Line of Defense
A cardinal rule of chemical waste management is to never mix incompatible chemicals.[15][16] Boronic acid waste should be collected in a designated container and not mixed with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Incompatible Materials:
Mixing with these substances can lead to dangerous chemical reactions.[1]
2. Containerization and Labeling: Clarity and Compliance
Proper containment and labeling are critical for the safe storage and subsequent disposal by waste management professionals.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[2][15] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For solutions, ensure the container material is compatible with the solvent used.
-
Labeling: The waste container must be clearly and accurately labeled.[12][15][17] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[15][17]
-
Known hazards (e.g., "Irritant," "Harmful if Swallowed")[15]
-
For solutions, the solvent and approximate concentration should be indicated.[15]
-
The date when waste was first added to the container (accumulation start date).[17]
3. Waste Collection and Storage
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container. Avoid creating dust during the transfer.[5][9] Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, appropriately labeled container for liquid hazardous waste.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA).[12][16][18] This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[19] Ensure secondary containment is used to prevent the spread of material in case of a leak.[2]
4. Arranging for Professional Disposal
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies and local regulations, arrange for its collection by a certified hazardous waste disposal facility.[6][15] Do not attempt to dispose of this compound down the drain.[1][5][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment.[5]
-
Containment: For solid spills, avoid creating dust.[5][9] Gently sweep or scoop the material into a suitable, labeled container for disposal.[5][7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleaning should be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration and seek immediate medical attention.[5][13]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, correct use of PPE, stringent waste segregation, and proper containerization and labeling, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a safe and responsible scientific community. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements applicable to your location.
References
- 1. laballey.com [laballey.com]
- 2. danielshealth.com [danielshealth.com]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. benchchem.com [benchchem.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
